molecular formula C6H3BrClNO2 B1289393 1-Bromo-3-chloro-5-nitrobenzene CAS No. 219817-43-3

1-Bromo-3-chloro-5-nitrobenzene

Cat. No.: B1289393
CAS No.: 219817-43-3
M. Wt: 236.45 g/mol
InChI Key: CVXDZAQINLBEIC-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-chloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXDZAQINLBEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591208
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219817-43-3
Record name 1-Bromo-3-chloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 1-Bromo-3-chloro-5-nitrobenzene (CAS No: 219817-43-3). This polysubstituted aromatic compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] This document consolidates key data, presents a detailed experimental protocol for its synthesis, and utilizes visualizations to illustrate its chemical logic and preparation workflow.

Physicochemical Properties

This compound is a yellow crystalline solid with a pungent odor.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol (B145695) and dimethylformamide.[1] The compound is reported to be sensitive to light, heat, and oxygen, necessitating storage in a dry, room-temperature environment, sealed from light and air.[2]

The key physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₃BrClNO₂[2][3][4][5][6]
Molecular Weight 236.45 g/mol [3][4][5][7]
Melting Point 81.2 °C[2][3][5]
Boiling Point 268.8 ± 20.0 °C (Predicted) at 760 mmHg[3][5]
Density 1.827 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 116.4 ± 21.8 °C[3]
Vapor Pressure 0.012 mmHg at 25°C[2][3]
Refractive Index 1.619[2][3]
Solubility Sparingly soluble in water; soluble in ethanol, dimethylformamide.[1][6]
XLogP3 3.2[2][3][4]
Topological Polar Surface Area 45.8 Ų[4][6]
Hydrogen Bond Acceptor Count 2[2][3][4][6]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution, specifically the nitration of 3-bromo-5-chlorobenzene. The reactivity of the benzene (B151609) ring is influenced by the attached functional groups. Both bromine and chlorine are deactivating yet ortho-, para-directing substituents. The nitro group is a strong deactivating and meta-directing group.[1] This interplay of electronic effects governs the regioselectivity of substitution reactions.

Below is a diagram illustrating the logical relationship of the directing effects of the substituents on the precursor, 1-bromo-3-chlorobenzene, for electrophilic nitration.

G cluster_0 Directing Effects on 1-Bromo-3-chlorobenzene for Nitration Reactant 1-Bromo-3-chlorobenzene Br at C1 (o,p-director) Cl at C3 (o,p-director) Positions C2 (ortho to Br) C4 (ortho to Cl, para to Br) C5 (meta to both) C6 (ortho to Br, ortho to Cl) Reactant:f1->Positions:C2 activates Reactant:f1->Positions:C4 activates Reactant:f1->Positions:C6 activates Reactant:f2->Positions:C2 activates Reactant:f2->Positions:C4 activates Reactant:f2->Positions:C6 activates Outcome Nitration occurs at C5 Meta position to both halogens, avoiding steric hindrance at C6 Positions:C5->Outcome:f0 favored position Product This compound Outcome->Product

Directing effects in the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol describes a general method for the nitration of 3-bromo-5-chlorobenzene.

Materials and Reagents:

  • 3-bromo-5-chlorobenzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Suitable organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10°C.

  • Reaction Setup: In a separate round-bottom flask, dissolve 3-bromo-5-chlorobenzene in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture to the solution of 3-bromo-5-chlorobenzene dropwise using a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time, followed by stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly over crushed ice with stirring. The crude product should precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

The following diagram outlines the experimental workflow for the synthesis.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_reactant Dissolve 3-bromo-5-chlorobenzene in H₂SO₄ start->dissolve_reactant nitration Nitration Reaction (Add nitrating mixture dropwise) prep_nitrating_mix->nitration dissolve_reactant->nitration workup Work-up (Pour onto ice) nitration->workup filtration Isolation (Vacuum Filtration) workup->filtration purification Purification (Recrystallization) filtration->purification end End Product: This compound purification->end

Experimental workflow for the synthesis of this compound.

Safety Information

This compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[8] It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[8] All manipulations should be carried out in a well-ventilated fume hood.[8] Avoid exposure to heat, flames, and sparks, and keep away from oxidizing agents.[8] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

As a chemical intermediate, this compound is utilized in the synthesis of more complex molecules.[6] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile starting material for producing dyes, pesticides, and pharmaceuticals. Its utility in drug development stems from its role as a scaffold to which other functional groups can be added to create novel bioactive compounds.

References

Technical Guide: 1-Bromo-3-chloro-5-nitrobenzene (CAS: 219817-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-3-chloro-5-nitrobenzene, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety information. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Compound Identification and Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2][3] It is commonly used as an intermediate in organic synthesis.[1][4]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[5]
CAS Number 219817-43-3[1][2][5]
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [1][2]
InChI InChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H[5]
InChIKey CVXDZAQINLBEIC-UHFFFAOYSA-N[5]
SMILES C1=C(C=C(C=C1Cl)Br)--INVALID-LINK--[O-]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form White to yellow to brown solid.[5]
Melting Point 81.2 °C[2][4]
Boiling Point (Predicted) 268.8 ± 20.0 °C[2][4]
Density (Predicted) 1.827 ± 0.06 g/cm³[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.[1]
Storage Temperature Room Temperature, sealed in a dry environment.[1][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 3-bromo-5-chlorobenzene.[1] The following is a detailed experimental protocol based on established methods for the nitration of halogenated benzenes.

Experimental Protocol: Nitration of 3-Bromo-5-chlorobenzene

Materials and Reagents:

  • 3-Bromo-5-chlorobenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate (B1210297)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add 15 mL of concentrated sulfuric acid to an ice-water bath. Once cooled to 0-5 °C, add 15 mL of concentrated nitric acid dropwise with continuous stirring. Ensure the temperature of the mixture does not exceed 10 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 10.0 g of 3-Bromo-5-chlorobenzene in 20 mL of dichloromethane. Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-5-chlorobenzene through the dropping funnel over 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with 30 mL portions of dichloromethane.

    • Combine all organic layers.

  • Neutralization and Drying:

    • Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Bromo-5-chlorobenzene in Dichloromethane Reaction Nitration Reaction (0-5 °C) Start->Reaction NitratingMix Nitrating Mixture (H₂SO₄ + HNO₃) NitratingMix->Reaction Workup Work-up (Ice Quench, Extraction) Reaction->Workup Neutralization Neutralization & Drying (NaHCO₃, Brine, Na₂SO₄) Workup->Neutralization Purification Purification (Column Chromatography) Neutralization->Purification Product 1-Bromo-3-chloro- 5-nitrobenzene Purification->Product

Caption: Synthesis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: Hazard and Precautionary Statements

CategoryStatements
Hazard Statements H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H332: Harmful if inhaled.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE):

  • Wear laboratory clothing, chemical-resistant gloves, and safety goggles.

  • Use only in a chemical fume hood.

First Aid Measures:

  • If swallowed: Wash out mouth with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Immediately wash with soap and water and remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of eye contact: Rinse with copious amounts of water for at least 15 minutes and seek medical attention.

  • If inhaled: Remove to fresh air. If symptoms persist, seek medical attention.

Fire-fighting Measures:

  • Suitable extinguishing media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Hazardous combustion products: Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide.

Applications and Further Research

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of three distinct functional groups (bromo, chloro, and nitro) on the benzene (B151609) ring allows for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. Further research into the reactivity of this compound could lead to the discovery of novel synthetic routes to valuable target molecules.

References

Spectral Data Analysis of 1-Bromo-3-chloro-5-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for 1-Bromo-3-chloro-5-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. The guide details the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data are predicted based on established principles of nuclear magnetic resonance and mass spectrometry.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three aromatic protons. The electron-withdrawing effects of the nitro, bromo, and chloro substituents will deshield the aromatic protons, causing them to appear at a downfield chemical shift.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1t (triplet)1HH-6
~7.9t (triplet)1HH-2
~7.7t (triplet)1HH-4

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data. The assignments are based on the relative electron-withdrawing strengths of the substituents.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene (B151609) ring. The chemical shifts are influenced by the attached substituents.

Predicted Chemical Shift (δ, ppm)Assignment
~150C-5 (attached to NO₂)
~136C-3 (attached to Cl)
~133C-1 (attached to Br)
~130C-6
~125C-2
~121C-4

Note: These are estimated chemical shifts and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. The isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

m/z (mass-to-charge ratio)Predicted Fragment
235/237/239[M]⁺ (Molecular ion)
189/191/193[M - NO₂]⁺
154/156[M - NO₂ - Cl]⁺
110[M - NO₂ - Br]⁺
75[C₆H₃]⁺

Note: The relative intensities of the fragment ions depend on their stability.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup (Typical parameters for a 400 MHz spectrometer):

  • ¹H NMR:

    • Set the spectral width to approximately 12 ppm.

    • The acquisition time should be around 3-4 seconds.

    • A relaxation delay of 1-2 seconds is recommended.

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR:

    • Set the spectral width to approximately 200-220 ppm.

    • Use a pulse program with proton decoupling.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

Visualizations

The following diagrams illustrate the relationships between the chemical structure and its spectral data, as well as a typical experimental workflow.

Figure 1. Structure-Spectra Relationship cluster_structure This compound cluster_spectra Spectral Data Structure C₆H₃BrClNO₂ HNMR ¹H NMR Structure->HNMR 3 Aromatic Protons CNMR ¹³C NMR Structure->CNMR 6 Aromatic Carbons MS Mass Spec Structure->MS Molecular Weight & Fragmentation

Caption: Relationship between the chemical structure and its spectral data.

Figure 2. General Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound Transfer Transfer to Tube/Vial Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR GCMS GC-MS System Transfer->GCMS FT Fourier Transform (NMR) NMR->FT Chroma Chromatogram Analysis (MS) GCMS->Chroma Phase Phasing & Calibration FT->Phase Integrate Integration & Peak Picking Phase->Integrate Fragment Fragmentation Analysis Chroma->Fragment

Caption: A generalized experimental workflow for NMR and MS analysis.

A Technical Guide to the Electrophilic Aromatic Substitution Synthesis of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 1-bromo-3-chloro-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The core of this synthesis is achieved through an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 1-bromo-3-chlorobenzene.

Synthesis Pathway and Mechanism

The synthesis of this compound is a classic example of electrophilic aromatic substitution.[3] The process involves the direct nitration of the starting material, 1-bromo-3-chlorobenzene.

1.1. Generation of the Electrophile The potent electrophile required for the reaction, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a strong acid catalyst, typically concentrated sulfuric acid.[3]

1.2. Directing Effects The benzene (B151609) ring of the starting material is substituted with two halogen atoms, bromine and chlorine. Both are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. However, they are also ortho, para-directors. In the case of 1-bromo-3-chlorobenzene, the positions ortho and para to each substituent are already occupied or sterically hindered. The C5 position is meta to both the bromine and chlorine atoms, making it the most electronically favorable and sterically accessible site for the incoming nitro group.[3]

1.3. The Substitution Reaction The nucleophilic π-electron system of the benzene ring attacks the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] In the final step, a weak base (like the bisulfate ion from the sulfuric acid) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[4][5]

Synthesis_Pathway cluster_reagents Reaction Conditions reactant 1-Bromo-3-chlorobenzene intermediate Arenium Ion (Sigma Complex) reactant->intermediate Electrophilic Attack (NO₂⁺) reagents HNO₃ / H₂SO₄(Nitrating Mixture) product This compound intermediate->product Deprotonation (-H⁺) Experimental_Workflow start Start prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool in Ice Bath start->prep_acid add_sub Slowly Add 1-bromo-3-chlorobenzene (Temp Control: 30-40°C) prep_acid->add_sub react Stir at Room Temp (30-45 min) add_sub->react quench Pour Mixture onto Crushed Ice react->quench filter1 Vacuum Filtration quench->filter1 wash1 Wash Solid with Cold H₂O filter1->wash1 recrystal Recrystallize from Hot Ethanol wash1->recrystal Crude Product cool Cool to Induce Crystallization recrystal->cool filter2 Vacuum Filtration cool->filter2 wash2 Wash Crystals with Cold Ethanol filter2->wash2 dry Dry Product wash2->dry end End: Pure Product dry->end

References

Reactivity of Functional Groups in 1-Bromo-3-chloro-5-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-chloro-5-nitrobenzene is a versatile trifunctional aromatic compound with significant applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of a nitro group meta to two different halogen substituents (bromine and chlorine) on the benzene (B151609) ring imparts distinct reactivity to each functional group. This technical guide provides a comprehensive analysis of the reactivity of the functional groups in this compound, focusing on nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and electrophilic aromatic substitution (EAS). Detailed experimental protocols for key transformations, quantitative data from analogous compounds, and logical diagrams illustrating reactivity principles are presented to facilitate its use in research and development.

Introduction

The reactivity of a polysubstituted benzene derivative is governed by the electronic and steric effects of its substituents. In this compound, the nitro group, a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The bromine and chlorine atoms, being halogens, are deactivating yet ortho-, para-directing for electrophilic substitution and serve as leaving groups in nucleophilic substitution reactions. Understanding the interplay of these effects is crucial for predicting the regioselectivity and outcome of various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, due to the cumulative electron-withdrawing effects of the nitro group and halogens, makes it a suitable substrate for nucleophilic aromatic substitution.

Regioselectivity

The nitro group in the meta position to both halogens does not provide the strong resonance stabilization of the Meisenheimer intermediate that is observed with ortho or para nitro groups. However, the inductive electron-withdrawing effect of the nitro group, combined with those of the halogens, renders the ring susceptible to nucleophilic attack.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. This attack is favored at the carbon atom bearing the more electronegative halogen, which polarizes the C-X bond, making the carbon more electrophilic. Consequently, the chloro group is generally a better leaving group than the bromo group in SNAr reactions, a trend opposite to that in SN1 and SN2 reactions.[1] Therefore, nucleophilic attack is predicted to occur selectively at the C-1 position, leading to the displacement of the chloride ion.

SNAr_Regioselectivity This compound This compound Meisenheimer Complex (Attack at C-Cl) Meisenheimer Complex (Attack at C-Cl) This compound->Meisenheimer Complex (Attack at C-Cl) Favored pathway (more electrophilic carbon) Meisenheimer Complex (Attack at C-Br) Meisenheimer Complex (Attack at C-Br) This compound->Meisenheimer Complex (Attack at C-Br) Disfavored pathway Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Attack Product (Cl substituted) Product (Cl substituted) Meisenheimer Complex (Attack at C-Cl)->Product (Cl substituted) -Cl- Product (Br substituted) Product (Br substituted) Meisenheimer Complex (Attack at C-Br)->Product (Br substituted) -Br-

Figure 1: Predicted regioselectivity in the SNAr reaction of this compound.
Quantitative Data (Comparative)

SubstrateNucleophileSolventRate Constant (k) [M⁻¹s⁻¹]Relative Rate
This compound Piperidine Toluene Data Not Available -
1-Chloro-2,4-dinitrobenzenePiperidineEthanol (B145695)4.5 x 10⁻³~1
2-Bromo-1-chloro-4-nitrotoluene (Isomer)R-NH₂--High reactivity; nitro group is para to the chloro leaving group
5-Bromo-1-chloro-2-methyl-3-nitrobenzene (B1291810)R-NH₂--Moderate reactivity due to meta-nitro position

This table presents hypothetical yet chemically plausible data for comparative purposes, illustrating the impact of substituent positioning on reaction outcomes.[2]

Experimental Protocol (General for Analogous Compounds)

This protocol is adapted from the SNAr reaction of 5-bromo-1-chloro-2-methyl-3-nitrobenzene with an amine nucleophile and can serve as a starting point for this compound.[1]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Reagents: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1-1.5 eq) followed by a base (e.g., K₂CO₃, Et₃N, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

SNAr_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Substrate in flask under N2) Reagents 2. Add Solvent, Nucleophile, Base Setup->Reagents Conditions 3. Heat (80-120 °C) Monitor by TLC Reagents->Conditions Quench 4. Cool & Quench with Water Conditions->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash 6. Wash with Water & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify

Figure 2: General experimental workflow for SNAr reactions.

Reduction of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, providing a key intermediate, 3-bromo-5-chloroaniline, for further synthetic transformations. A crucial aspect of this reduction is the choice of reagents to ensure chemoselectivity and avoid dehalogenation.

Chemoselective Reduction Methods

Several methods are available for the reduction of aromatic nitro groups in the presence of halogens.

Reducing SystemCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic Hydrogenation Raney® NickelMethanol or Ethanol25 - 602 - 8>90Preferred for avoiding dehalogenation of chloro and bromo groups compared to Pd/C.[3][4]
Metal/Acid Reduction SnCl₂·2H₂O / conc. HClEthanol703>90A classic and reliable method.[5]
Metal/Acid Reduction Fe / HCl or Acetic AcidEthanol/WaterReflux2 - 685-95Cost-effective and efficient.
Metal Borohydride NiCl₂·6H₂O / NaBH₄Acetonitrile/Water0 - 250.5 - 280-90Mild conditions.

This table summarizes various methods for the reduction of nitroarenes, with a focus on conditions known to be compatible with halogen substituents, based on data for structurally similar compounds.[3]

Experimental Protocol (Using SnCl₂)

This protocol is a general method for the reduction of halogenated nitroaromatic compounds.[5]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (15 mL).

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol) in concentrated HCl (2 mL).

  • Reaction Conditions: Heat the mixture to 70 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12 (a precipitate of tin salts will form).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude 3-bromo-5-chloroaniline. Further purification can be achieved by recrystallization or column chromatography.

Electrophilic Aromatic Substitution (EAS)

The presence of three deactivating groups (one nitro and two halogens) makes the aromatic ring of this compound highly electron-deficient and thus very unreactive towards electrophilic aromatic substitution.[1] Harsh reaction conditions would be required, which would likely lead to decomposition.

Directing Effects

If an EAS reaction were to be forced, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both bromine and chlorine are ortho-, para-directors, while the nitro group is a meta-director.

EAS_Directing_Effects cluster_molecule Directing Effects on this compound cluster_directors Substituent Directing Influence mol C1(Br)-C2-C3(Cl)-C4-C5(NO2)-C6-C1 Br Br at C1 directs to C2, C6, C4 (o, o, p) Reinforcement All groups direct to positions 2, 4, and 6. However, the ring is strongly deactivated. Br->Reinforcement Cl Cl at C3 directs to C2, C4, C6 (o, p, o) Cl->Reinforcement NO2 NO2 at C5 directs to C2, C4, C6 (m, m, m) NO2->Reinforcement

Figure 3: Analysis of directing effects for electrophilic aromatic substitution.

Given the strong deactivation, forcing an electrophilic substitution is synthetically not a viable strategy. Instead, the synthesis of this molecule is achieved by introducing the nitro group onto a pre-halogenated benzene ring.

Synthesis via Nitration

The most common method for the preparation of this compound is the direct nitration of 1-bromo-3-chlorobenzene (B44181).[6] In this reaction, the bromine and chlorine atoms direct the incoming nitro group to the meta position relative to both halogens.

  • Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to 1-bromo-3-chlorobenzene with stirring.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the temperature low with an ice bath.

  • Addition: Slowly add the nitrating mixture to the solution of the halogenated benzene, maintaining a low temperature (0-10 °C).

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Workup: Pour the reaction mixture over crushed ice and water.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Conclusion

This compound is a highly functionalized aromatic compound with a predictable pattern of reactivity. The primary transformations of synthetic utility are nucleophilic aromatic substitution, with a preference for the displacement of the chlorine atom, and the chemoselective reduction of the nitro group to an amine. Electrophilic aromatic substitution on this substrate is highly disfavored due to strong deactivation by the three substituents. This guide provides the foundational knowledge and experimental starting points for researchers to effectively utilize this versatile building block in the synthesis of more complex and valuable molecules. Further optimization of the provided protocols may be necessary depending on the specific nucleophile or reaction scale.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-bromo-3-chloro-5-nitrobenzene, a halogenated nitroaromatic compound of interest in synthetic and medicinal chemistry. The document details its molecular structure, predicted geometry, and spectroscopic properties. A thorough experimental protocol for its synthesis via electrophilic aromatic substitution is presented, along with a discussion of its potential applications in drug development based on the established roles of nitroaromatic and halogenated compounds.

Introduction

This compound (C₆H₃BrClNO₂) is a substituted aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its trifunctional nature, featuring bromo, chloro, and nitro groups, offers multiple reaction sites for the construction of more complex molecular architectures. Halogenated nitroaromatic compounds are a significant class of molecules in medicinal chemistry, often utilized as building blocks for the synthesis of bioactive compounds and active pharmaceutical ingredients (APIs).[2] The presence of halogens can enhance drug potency, modulate metabolic stability, and improve pharmacokinetic properties, while the nitro group can be a key pharmacophore or a precursor to an amino group for further functionalization.[1][3]

Molecular Structure and Geometry

The molecular structure consists of a benzene (B151609) ring substituted with a bromine atom at position 1, a chlorine atom at position 3, and a nitro group at position 5.

Table 1: Predicted Molecular Geometry of this compound

ParameterPredicted ValueNotes
Bond Lengths (Å)
C-Br~1.90Typical for brominated benzenes.
C-Cl~1.74Typical for chlorinated benzenes.
C-N~1.48Typical for nitrobenzenes.
N-O~1.22Averaged due to resonance.
C-C (aromatic)~1.39Average aromatic C-C bond length.
C-H~1.08Typical aromatic C-H bond length.
Bond Angles (°)
∠C2-C1-Br~120Influenced by steric factors.
∠C2-C3-Cl~120Influenced by steric factors.
∠C4-C5-N~120Influenced by electronic effects.
∠O-N-O~125Typical for nitro groups.
Dihedral Angles (°)
C2-C1-C6-C5~0Planar benzene ring.
C4-C5-N-O~0Nitro group is coplanar with the ring.

Note: The values in this table are estimations based on computational models and data from analogous structures. Experimental data from X-ray crystallography would be required for definitive values.

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic aromatic substitution of 1-bromo-3-chlorobenzene (B44181). The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Synthesis Workflow

Synthesis_Workflow 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene Reaction_Mixture Reaction_Mixture 1-Bromo-3-chlorobenzene->Reaction_Mixture HNO3, H2SO4 (Nitrating Agent) This compound This compound Reaction_Mixture->this compound Electrophilic Aromatic Substitution Purified_Product Purified_Product This compound->Purified_Product Work-up & Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the nitration of halogenated benzenes.[7][8][9][10][11][12]

Materials:

  • 1-Bromo-3-chlorobenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (B145695)

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (B109758)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 20 mL of concentrated sulfuric acid to an ice bath. Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 g of 1-bromo-3-chlorobenzene in 30 mL of dichloromethane. Cool the flask in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture to the solution of 1-bromo-3-chlorobenzene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture over 200 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of deionized water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Spectroscopic and Physical Properties

Spectroscopic Data (Predicted)

Due to the lack of specific experimental spectra in the literature for this compound, the following data is predicted based on the analysis of similar compounds.[13][14][15]

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Three signals in the aromatic region (δ 7.5-8.5 ppm). Each signal would likely appear as a triplet or a doublet of doublets due to meta-coupling.
¹³C NMR Six signals are expected for the aromatic carbons. The carbon attached to the nitro group (C5) would be the most deshielded, followed by the carbons attached to the halogens (C1 and C3). The remaining carbons (C2, C4, C6) would appear at higher field.
FTIR (cm⁻¹) ~3100-3000 (aromatic C-H stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1100-1000 (C-Cl stretch), ~1000-900 (C-Br stretch), ~800-700 (C-H out-of-plane bend).[16][17]
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 235/237/239 due to isotopes of Br and Cl. Major fragments would correspond to the loss of NO₂ (M-46), NO (M-30), Br, and Cl.[18][19][20]
Physical Properties

Table 3: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol [21]
Appearance Yellow crystalline solid
Melting Point 81.2 °C
Boiling Point 268.8 °C (Predicted)
CAS Number 219817-43-3[21]

Role in Drug Development and Medicinal Chemistry

Nitroaromatic compounds are a significant class of molecules in drug discovery and development, with applications as antibacterial, antiprotozoal, and anticancer agents.[22][23][24] The nitro group is a strong electron-withdrawing group that can influence the electronic properties of a molecule, impacting its binding affinity to biological targets.[1]

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic drugs is dependent on the bioreduction of the nitro group.[22][25] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive oxygen species (ROS). These reactive species can induce cellular damage in target organisms, such as bacteria or cancer cells, by interacting with DNA, proteins, and other cellular components.[1][25]

Mechanism_of_Action Nitroaromatic_Drug Nitroaromatic_Drug Nitroreductases Nitroreductases Nitroaromatic_Drug->Nitroreductases Bioreduction Reactive_Intermediates Reactive_Intermediates Nitroreductases->Reactive_Intermediates Generates Cellular_Targets Cellular_Targets Reactive_Intermediates->Cellular_Targets Damages Cell_Death Cell_Death Cellular_Targets->Cell_Death

Caption: General mechanism of action for nitroaromatic prodrugs.

The Role of Halogenation

The presence of bromine and chlorine atoms in this compound can significantly influence its potential as a drug precursor. Halogenation is a common strategy in medicinal chemistry to:

  • Increase Lipophilicity: Enhancing the ability of a molecule to cross cell membranes.[3]

  • Improve Metabolic Stability: Blocking sites of metabolic oxidation.[3]

  • Enhance Binding Affinity: Halogen bonds can contribute to the binding of a ligand to its protein target.[3][26]

The specific substitution pattern of this compound makes it a valuable scaffold for generating a library of diverse compounds for drug screening. The different reactivities of the C-Br and C-Cl bonds, along with the potential for reducing the nitro group, allow for selective chemical modifications at multiple positions on the aromatic ring.

Conclusion

This compound is a synthetically valuable compound with significant potential as an intermediate in the development of new pharmaceuticals. This guide has provided a detailed overview of its molecular structure, predicted geometry, and spectroscopic characteristics. The outlined synthetic protocol offers a reliable method for its preparation. The discussion of the roles of nitroaromatic and halogenated compounds in medicinal chemistry highlights the potential of this molecule as a building block for future drug discovery efforts. Further experimental studies, particularly X-ray crystallographic analysis and detailed spectroscopic characterization, would be beneficial for a more complete understanding of this compound.

References

Safety, handling, and MSDS for 1-Bromo-3-chloro-5-nitrobenzene.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety, Handling, and MSDS for 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive risk assessment conducted by trained safety personnel. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

This compound is a halogenated and nitrated aromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2] Its trifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of electron-withdrawing nitro and halogen groups on the benzene (B151609) ring activates it for various chemical transformations. However, these same functional groups contribute to its potential hazardous properties. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound to ensure its safe use in a laboratory setting.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the proper design of experiments, storage, and handling procedures.

PropertyValueSource(s)
Chemical Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [3]
CAS Number 219817-43-3[1][3]
Appearance Yellow crystalline solid[1][2]
Odor Strong, pungent[1]
Melting Point 81.2 °C[1]
Boiling Point 268.8 ± 20.0 °C (Predicted)[1]
Density 1.827 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 116.376 °C[1]
Vapor Pressure 0.012 mmHg at 25°C[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.[1]
Stability Sensitive to light, heat, and oxygen.[1]

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

Hazard ClassStatementSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Precautionary Statements (General):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

This bioreduction can lead to the formation of nitroso, hydroxylamino, and amino derivatives. During this process, reactive oxygen species (ROS) can be generated, leading to oxidative stress, which can damage cellular macromolecules like DNA, proteins, and lipids.[1] The potential adverse health effects associated with exposure to nitroaromatic compounds include methemoglobinemia, liver damage, and neurotoxicity. Given the structural similarities, it is prudent to handle this compound with the assumption of similar toxic potential.

ToxicityPathway Compound 1-Bromo-3-chloro- 5-nitrobenzene Absorption Absorption (Inhalation, Dermal, Ingestion) Compound->Absorption Metabolism Metabolic Activation (Nitroreductases) Absorption->Metabolism Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamino) Metabolism->Intermediates ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS Redox Cycling CellularDamage Cellular Damage (DNA, Proteins, Lipids) Intermediates->CellularDamage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellularDamage Toxicity Toxic Effects (Methemoglobinemia, Hepatotoxicity, Neurotoxicity) CellularDamage->Toxicity

Caption: Postulated toxicological pathway for this compound.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

5.1 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

PPE TypeSpecificationSource(s)
Eye Protection Chemical safety goggles or a face shield.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult manufacturer's compatibility charts. Double gloving is recommended when handling the solid.[4][6]
Body Protection A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[4]
Respiratory Protection All handling of the solid powder should be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[4]

5.2 Storage

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Protect from light and heat.[1]

Experimental Protocols

Adherence to detailed experimental protocols is essential for the safe handling of this compound.

6.1 Risk Assessment Protocol

Before any new experiment involving this compound, a formal risk assessment must be conducted.

Methodology:

  • Identify Hazards:

    • Chemical Hazards: Review the SDS and this guide to identify the toxic, irritant, and other hazardous properties of this compound and all other reagents in the experiment.

    • Procedural Hazards: Analyze each step of the experiment to identify potential for spills, aerosol generation (especially when handling the powder), and uncontrolled reactions.

  • Assess Risks:

    • Evaluate the likelihood and severity of potential exposure for each identified hazard.

    • Consider the quantities being used, the duration of the experiment, and the experience level of the personnel.

  • Implement Controls (Hierarchy of Controls):

    • Elimination/Substitution: If possible, substitute with a less hazardous chemical.

    • Engineering Controls: The primary control measure is to conduct all work in a certified chemical fume hood. Use of a powder-containment balance enclosure is recommended for weighing.

    • Administrative Controls: Develop a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the SOP and the hazards of the chemical.

    • Personal Protective Equipment (PPE): Select and use appropriate PPE as detailed in section 5.1.

  • Document and Review:

    • Document the risk assessment and the control measures to be implemented.

    • The Principal Investigator or a qualified safety professional must review and approve the risk assessment before work begins.

RiskManagement cluster_controls Hierarchy of Controls Start New Experiment Proposed IdentifyHazards Step 1: Identify Hazards (Chemical & Procedural) Start->IdentifyHazards AssessRisks Step 2: Assess Risks (Likelihood & Severity) IdentifyHazards->AssessRisks ImplementControls Step 3: Implement Controls (Hierarchy of Controls) AssessRisks->ImplementControls Document Step 4: Document & Review ImplementControls->Document Proceed Proceed with Experiment Document->Proceed Approved Elimination Elimination/ Substitution Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE PPE

Caption: Workflow for a comprehensive chemical risk assessment.

6.2 Safe Handling Protocol for Solid Powder

Methodology:

  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with disposable bench paper.

  • Weighing:

    • Use a balance inside a ventilated enclosure or a chemical fume hood.

    • Tare a pre-labeled, sealable container.

    • Gently transfer the required amount of powder using a spatula, avoiding the creation of dust.

    • Immediately seal the container after weighing.

  • Transfer:

    • If adding the solid to a reaction vessel, do so slowly and carefully within the fume hood.

    • Use a powder funnel to minimize the chance of spills.

  • Cleanup:

    • Carefully wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder.

    • Dispose of the bench paper and cleaning materials as hazardous waste.

    • Wash hands thoroughly after handling, even if gloves were worn.

6.3 Spill and Decontamination Protocol

Methodology:

  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment (for minor spills inside a fume hood):

    • Ensure the fume hood is operational.

    • Wear appropriate PPE (double gloves, lab coat, eye protection).

    • Cover the spill with a compatible absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

  • Cleanup:

    • Carefully sweep the absorbent material and spilled solid into a labeled hazardous waste container.

    • Avoid creating dust during cleanup. A HEPA-filtered vacuum can be used if available and rated for hazardous dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all cleanup materials, including contaminated gloves and clothing, into a sealed bag for hazardous waste disposal.

  • Reporting: Report all spills to the laboratory supervisor and the institutional safety office, following local protocols.

ExperimentalWorkflow Planning Planning & Risk Assessment Preparation Preparation (Fume Hood, PPE, Spill Kit) Planning->Preparation Weighing Weighing Powder (in ventilated enclosure) Preparation->Weighing Reaction Reaction Setup & Execution Weighing->Reaction Workup Reaction Workup & Purification Reaction->Workup Decontamination Decontamination of Work Area & Equipment Workup->Decontamination WasteDisposal Waste Disposal (Hazardous Waste Stream) Decontamination->WasteDisposal End End of Experiment WasteDisposal->End

Caption: General experimental workflow for safe handling of hazardous chemicals.

First Aid and Fire-Fighting Measures

7.1 First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

7.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry powder or carbon dioxide.[4]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the chemical and any contaminated materials in a designated, sealed, and properly labeled hazardous waste container.

  • Do not dispose of down the drain or in general waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed disposal company for removal.[4]

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and decomposition of 1-Bromo-3-chloro-5-nitrobenzene is not extensively available in peer-reviewed literature. This guide is constructed based on established principles of thermal analysis, data from analogous halogenated nitroaromatic compounds, and general chemical knowledge. The presented data tables are illustrative and should be confirmed by laboratory analysis.

Introduction

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1][2][3] Such compounds are often used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] The presence of both halogen atoms and a nitro group on the aromatic ring suggests that the molecule may have complex thermal behavior and decomposition pathways. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and processing, particularly in manufacturing and drug development contexts where it may be subjected to elevated temperatures. This guide provides a comprehensive overview of the theoretical thermal properties, potential decomposition pathways, and established experimental protocols for assessing the thermal stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [2][4]
Appearance Yellow crystalline solid[1][5]
Melting Point 81.2 °C[4]
Boiling Point (Predicted) 268.8 ± 20.0 °C[4]
Density (Predicted) 1.827 ± 0.06 g/cm³[4][6][7]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.[1][5]

Thermal Stability Analysis: Illustrative Data

While specific experimental data is not available, this section presents hypothetical yet realistic data that could be expected from standard thermal analysis techniques. This data is based on the thermal behavior of similar halogenated nitroaromatic compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. The expected TGA profile for this compound would likely show a single-step or multi-step decomposition process. Table 2 summarizes potential TGA data.

ParameterIllustrative ValueInterpretation
Onset of Decomposition (T_onset) 250 - 280 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Mass Loss Rate (T_max) 300 - 330 °CThe temperature at which the decomposition reaction is most rapid.
Final Residue at 600 °C < 5%Indicates that the decomposition products are largely volatile.
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated. For a nitroaromatic compound, a strong exothermic decomposition is expected. Table 3 presents illustrative DSC data.

ParameterIllustrative ValueInterpretation
Melting Endotherm (T_melt) ~81 °CCorresponds to the melting point of the compound.
Onset of Exothermic Decomposition 260 - 290 °CThe temperature at which the compound begins to release heat due to decomposition. This is a critical safety parameter.
Peak of Exothermic Decomposition 310 - 340 °CThe temperature of the maximum rate of heat release.
Enthalpy of Decomposition (ΔH_d) -2000 to -3000 J/gA large negative value indicates a highly energetic decomposition, which could pose a runaway reaction hazard.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[9]

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum mass loss rate, and the percentage of residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the exothermic decomposition energy of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Using a sealed pan is crucial to prevent mass loss due to sublimation before decomposition.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to 400 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic events.

  • Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d).

Visualizations

Experimental Workflow

The logical flow of the thermal analysis process is depicted below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Sample Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine T_onset, T_max, ΔH_d TGA_Data->Analysis DSC_Data->Analysis Report Thermal Stability Report Analysis->Report

Caption: Workflow for Thermal Analysis.

Postulated Decomposition Pathway

The thermal decomposition of halogenated nitroaromatics is complex. The initial step is often the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. The resulting radicals can then undergo a series of propagation and termination reactions. The presence of bromine and chlorine atoms provides additional reaction pathways, including the formation of hydrogen halides.

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Potential Products A This compound B Aryl Radical + •NO₂ A->B Heat (C-NO₂ cleavage) C Further Fragmentation (C-Br, C-Cl cleavage) B->C D Hydrogen Abstraction B->D E Polymerization/Condensation B->E F NOx (NO, NO₂) B->F H Halogenated Biphenyls C->H G HBr, HCl D->G I Char/Soot E->I

Caption: Postulated Decomposition Pathway.

Safety Considerations

The predicted high enthalpy of decomposition for this compound suggests that it should be treated as a potentially energetic material. Safety protocols should include:

  • Avoiding High Temperatures: Do not expose the material to temperatures approaching its decomposition onset.[1]

  • Inert Atmosphere: Processing at elevated temperatures should be conducted under an inert atmosphere to prevent uncontrolled oxidation reactions.

  • Small-Scale Testing: Initial thermal hazard assessments should always be performed on a small scale.

  • Personal Protective Equipment: Appropriate personal protective equipment, including safety goggles, gloves, and lab coats, should be worn at all times.[10]

Conclusion

While specific experimental data on the thermal decomposition of this compound is scarce, a comprehensive thermal hazard assessment can be performed using standard techniques such as TGA and DSC. Based on the behavior of analogous compounds, it is anticipated that this material will exhibit a highly energetic exothermic decomposition at temperatures above 250 °C. The detailed experimental protocols and illustrative data provided in this guide serve as a robust framework for researchers and chemical process professionals to safely handle and characterize this compound. It is strongly recommended that the illustrative data presented herein be verified through rigorous laboratory testing before any scale-up or process implementation.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the selective Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-3-chloro-5-nitrobenzene. This protocol is designed to be a valuable resource for synthetic chemists in academia and industry, particularly those involved in medicinal chemistry and materials science, enabling the synthesis of complex biaryl scaffolds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions.[1] The substrate, this compound, is a trifunctional arene that offers multiple sites for synthetic elaboration. The presence of two distinct halogen atoms, bromine and chlorine, allows for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[2] This inherent reactivity difference enables the selective coupling at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nitro group further activates the aromatic ring towards the initial oxidative addition step of the catalytic cycle.[3]

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data illustrates the expected yields and optimal conditions for this transformation.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1001089
33-Tolylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)901495
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)THF/H₂O (4:1)851287
52-Thiopheneboronic acidPd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)951685

Experimental Protocols

This section provides a detailed, step-by-step methodology for the chemoselective Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.

Materials:

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-5-nitro-1,1'-biphenyl.

Mandatory Visualizations

The following diagrams illustrate the general mechanism of the Suzuki-Miyaura coupling and the experimental workflow.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (this compound) ArX->OxAdd PdII_complex R-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) ArBOH2->Base Boronate Ar'-B(OH)₃⁻ Base->Boronate Boronate->Transmetalation PdII_biaryl R-Pd(II)-Ar' Ln Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (Biaryl Product) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent react Heat and Stir Reaction Mixture (e.g., 90°C, 12h) solvent->react monitor Monitor Progress by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: - Dilute with EtOAc & Water - Separate Layers monitor->workup Reaction Complete extract Extract Aqueous Layer workup->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolate Pure Biaryl Product purify->product end End product->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for synthesizing arylamines, which are common motifs in many biologically active compounds.[2][3] The substrate, 1-Bromo-3-chloro-5-nitrobenzene, presents a unique opportunity for chemoselective functionalization. Due to the differential reactivity of aryl halides in palladium-catalyzed reactions (typically C-Br > C-Cl), the Buchwald-Hartwig amination can be selectively performed at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[4][5]

These application notes provide a detailed protocol for the selective amination of this compound. The methodology leverages established principles of cross-coupling chemistry, employing a suitable palladium catalyst, phosphine (B1218219) ligand, and base to achieve high efficiency and selectivity.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps.[1][6][7] It begins with the active Pd(0) species undergoing oxidative addition into the aryl bromide bond. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst to continue the cycle.[6][7]

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination Ligand Exchange amido_complex Pd(II) Amido Complex amine_coordination->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product_label Ar-NR¹R² (Product) amido_complex->product_label baseh_label [Base-H]⁺ amido_complex->baseh_label arbr_label Ar-Br arbr_label->oxidative_addition amine_label R¹R²NH amine_label->amine_coordination base_label Base base_label->amine_coordination G setup 1. Reaction Setup (Add solids to Schlenk tube under inert atmosphere) purge 2. Purge with Inert Gas (Evacuate/Backfill x3) setup->purge add_liquids 3. Add Solvent & Amine purge->add_liquids react 4. Heat Reaction (100-110 °C, 12-24h) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize product Final Product characterize->product

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including pharmaceuticals, agrochemicals, and advanced materials. The substrate, 1-bromo-3-chloro-5-nitrobenzene, presents an interesting case for selective functionalization due to the differing reactivities of the carbon-bromine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective olefination at the bromine-substituted position while leaving the chlorine intact for subsequent transformations. The presence of the electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, a key step in the Heck catalytic cycle, often allowing for milder reaction conditions.

These application notes provide an overview of the Heck reaction conditions applicable to this compound, including detailed experimental protocols and a summary of expected outcomes based on analogous reactions.

General Signaling Pathway: The Heck Reaction Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.

Heck_Reaction_Mechanism cluster_inputs Inputs cluster_outputs Outputs Pd(0)Ln Pd(0)Ln Ar-Pd(II)(L)n-Br Ar-Pd(II)(L)n-Br Pd(0)Ln->Ar-Pd(II)(L)n-Br Oxidative Addition (Ar-Br) Alkene_Complex [Ar-Pd(II)(L)n(Alkene)]Br Ar-Pd(II)(L)n-Br->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH2-Pd(II)(L)n-Br Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex [H-Pd(II)(L)n(Product)]Br Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)Ln Reductive Elimination (Base) Product Substituted Alkene Salt [H-Base]Br Ar-Br This compound Alkene Alkene Base Base

Caption: The catalytic cycle of the Heck reaction.

Summary of Heck Reaction Conditions

While specific data for this compound is limited in publicly available literature, conditions can be extrapolated from reactions with structurally similar compounds, such as 1-bromo-4-nitrobenzene. The following table summarizes representative conditions for the Heck reaction of electron-deficient aryl bromides.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzeneStyrene (B11656)Pd-L1 (0.5)-Na₂CO₃ (2.0)DMA501>99 (conversion)[1]
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF100-12012-24High (expected)
1-Bromo-4-nitrobenzeneMethyl Acrylate (B77674)Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile (B52724)8016High (expected)
1-Bromo-3,5-dinitrobenzeneStyrenePdCl₂(PPh₃)₂ (3)-NaOAc (2.0)DMF10024Good (expected)

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the Heck reaction of electron-deficient aryl bromides and can serve as a starting point for the olefination of this compound.

Protocol 1: Heck Reaction of this compound with Styrene

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-chloro-3-nitro-5-styrylbenzene.

Protocol 2: Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%) in anhydrous acetonitrile (3 mL).

  • To this solution, add this compound (1.0 mmol, 1.0 equiv), methyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (1.5 mmol, 1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into saturated aqueous ammonium chloride and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl (E)-3-(3-chloro-5-nitrophenyl)acrylate.

Experimental Workflow

A typical workflow for setting up and performing a Heck reaction is outlined below.

Experimental_Workflow start Start reagents Weigh Aryl Halide, Base, Catalyst, and Ligand start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup add_solids Add Solid Reagents to Flask setup->add_solids inert Evacuate and Backfill with Inert Gas (3x) add_solids->inert add_liquids Add Anhydrous Solvent and Alkene via Syringe inert->add_liquids react Heat Reaction Mixture with Stirring add_liquids->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor workup Aqueous Workup: Dilute, Wash, and Extract monitor->workup Upon Completion dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A step-by-step experimental workflow for the Heck reaction.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous.

    • Check the quality and activity of the palladium catalyst.

    • Degas the solvent thoroughly to remove oxygen.

    • Consider a more electron-rich and bulky ligand to facilitate oxidative addition.

    • Increase the reaction temperature or time.

  • Formation of byproducts:

    • Homocoupling of the aryl halide: This can be minimized by using a lower catalyst loading or a slightly lower reaction temperature.

    • Isomerization of the alkene product: The use of phosphine (B1218219) ligands generally favors the trans-isomer.

By following these protocols and considering the key reaction parameters, researchers can successfully employ the Heck reaction for the selective olefination of this compound, opening avenues for the synthesis of novel and complex molecules in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic functionalization of 1-bromo-3-chloro-5-nitrobenzene via palladium-catalyzed cross-coupling reactions. The inherent chemoselectivity of this substrate, owing to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, makes it a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction to Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > OTf > Cl.[1][2] This predictable trend allows for the selective functionalization of the more reactive C-Br bond in this compound, while leaving the less reactive C-Cl bond intact for subsequent transformations. This targeted reactivity is a cornerstone of efficient and controlled molecular synthesis. The electron-withdrawing nitro group further influences the reactivity of the aromatic ring, often facilitating the initial oxidative addition step in the catalytic cycle.[2]

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following table summarizes representative conditions and expected outcomes for various palladium-catalyzed cross-coupling reactions with this compound. Please note that specific yields may vary depending on the specific coupling partners and optimization of reaction conditions. The data presented is based on established methodologies for structurally similar compounds due to the limited availability of specific experimental data for this exact substrate.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductPredicted Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane (B91453)/H₂O90123-Chloro-5-nitro-1,1'-biphenyl85-95
Heck Styrene (B11656)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100-12012-24(E)-1-(3-Chloro-5-nitrophenyl)-2-phenylethene80-90
Sonogashira Phenylacetylene (B144264)PdCl₂(PPh₃)₂ (3)-Et₃NTHFRT6-121-Chloro-3-nitro-5-(phenylethynyl)benzene85-95
Buchwald-Hartwig Morpholine (B109124)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)100184-(3-Chloro-5-nitrophenyl)morpholine (B8364343)80-90

Experimental Protocols

The following are detailed, representative protocols for performing palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established methods for analogous compounds and should be considered as a starting point for optimization.[1][3]

Suzuki-Miyaura Coupling

Objective: To synthesize 3-chloro-5-nitro-1,1'-biphenyl via a selective Suzuki-Miyaura coupling at the C-Br bond.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-chloro-5-nitro-1,1'-biphenyl.

Heck Reaction

Objective: To synthesize (E)-1-(3-chloro-5-nitrophenyl)-2-phenylethene through a Heck coupling reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask, combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After 12-24 hours, or upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Objective: To synthesize 1-chloro-3-nitro-5-(phenylethynyl)benzene via a Sonogashira coupling.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To synthesize 4-(3-chloro-5-nitrophenyl)morpholine through a Buchwald-Hartwig amination.[3]

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours with vigorous stirring.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdR Ar-Pd(II)-R(Ln) Transmetalation->ArPdR R-M RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir for Specified Time solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-bromo-3-chloro-5-nitrobenzene. This substrate is a valuable building block in organic synthesis, particularly for the introduction of nitrogen, oxygen, and sulfur nucleophiles onto an aromatic ring. These notes cover the principles of reactivity and regioselectivity, provide generalized experimental conditions, and present representative data for the synthesis of various derivatives.

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical transformation in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic systems. The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In this compound, the potent electron-withdrawing nitro group, although positioned meta to the halogen substituents, sufficiently activates the ring for nucleophilic attack, along with the inductive effects of the halogens themselves.

The presence of two different halogens, bromine and chlorine, introduces the question of regioselectivity. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. This attack is favored at the carbon atom bearing the more electronegative halogen, which in this case is chlorine. This makes the carbon-chlorine bond more polarized and the carbon atom more electrophilic. Consequently, the chloride is generally a better leaving group than bromide in SNAr reactions, a trend that is opposite to that observed in SN1 and SN2 reactions.[1] Therefore, nucleophilic substitution is expected to occur selectively at the C1 position, leading to the displacement of the chloride ion.

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with some stabilization provided by the meta-nitro group through inductive effects. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Figure 1: The addition-elimination mechanism of the SNAr reaction.

Quantitative Data

While specific experimental data for this compound is limited in the literature, the following table presents chemically plausible data for SNAr reactions with various nucleophiles. These values are based on reactions with structurally similar compounds and serve as a predictive guide for reaction optimization.[2]

Nucleophile (Nu-H)ProductSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (Cl vs. Br)
Piperidine (B6355638)1-(3-Bromo-5-nitrophenyl)piperidineDMF1008~85>95:5
Sodium Methoxide (B1231860)1-Bromo-3-methoxy-5-nitrobenzeneMethanol (B129727)65 (reflux)12~90>95:5
Thiophenol(3-Bromo-5-nitrophenyl)(phenyl)sulfaneDMF806~92>95:5
Morpholine4-(3-Bromo-5-nitrophenyl)morpholineDMSO12010~80>95:5

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound with amine and alkoxide nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (5-10 mL per mmol of substrate).

  • Add piperidine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1-(3-bromo-5-nitrophenyl)piperidine.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (1.5 eq)

  • Anhydrous Methanol

  • Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and anhydrous methanol (10-20 mL per mmol of substrate).

  • Add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (~65 °C) and stir. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-3-methoxy-5-nitrobenzene.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for performing and analyzing a nucleophilic aromatic substitution reaction on this compound.

SNAr_Workflow start Start reactants Combine Reactants: This compound, Nucleophile, Base, Solvent start->reactants reaction Heat and Stir (e.g., 80-120 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash monitoring->workup Complete purification Purification: Column Chromatography workup->purification analysis Product Analysis: NMR, MS, etc. purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-nitrobenzene is a versatile trifunctional aromatic building block with significant applications in the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern, featuring bromo, chloro, and nitro moieties, allows for a range of selective chemical transformations. This enables the construction of highly substituted aromatic cores that are central to the structure of numerous modern therapeutic agents, particularly in the field of kinase inhibitors.

The strategic manipulation of these functional groups provides a powerful platform for the development of novel drug candidates. The nitro group can be readily reduced to an amine, a critical functional group for introducing further complexity. The bromine and chlorine atoms serve as handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for key transformations of this compound, including nitro group reduction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, to generate valuable pharmaceutical intermediates.

Key Synthetic Transformations

The primary synthetic utility of this compound in pharmaceutical synthesis involves a two-stage approach:

  • Reduction of the Nitro Group: The nitro group is chemoselectively reduced to an amine, yielding 3-bromo-5-chloroaniline (B31250). This transformation is typically high-yielding and preserves the halogen substituents for subsequent reactions.

  • Palladium-Catalyzed Cross-Coupling: The resulting 3-bromo-5-chloroaniline is a versatile intermediate for various palladium-catalyzed cross-coupling reactions. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0), these reactions can often be performed selectively at the bromine-substituted position.

This sequential strategy allows for the introduction of a wide array of substituents, leading to the generation of diverse molecular scaffolds for drug discovery programs.

Experimental Protocols and Data

Reduction of this compound to 3-Bromo-5-chloroaniline

The reduction of the nitro group is the initial and crucial step in utilizing this compound. Several methods can achieve this transformation with high chemoselectivity, preserving the bromo and chloro substituents.

Protocol 1: Reduction with Tin(II) Chloride

This is a classical and reliable method for the reduction of aromatic nitro groups.

  • Materials:

    • This compound

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (EtOH)

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

    • Stir the reaction mixture at reflux for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-bromo-5-chloroaniline.

Quantitative Data for Nitro Group Reduction

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)
1-Bromo-2-chloro-3-nitrobenzeneSnCl₂, EtOH, reflux, 3 h3-Bromo-2-chloroaniline55.2>95% (after purification)[1]
1-Bromo-2-chloro-3-nitrobenzeneFe, HOAc, EtOH, H₂O, 20°C, 16 h3-Bromo-2-chloroaniline100>95% (after purification)[1]

Note: Data is for a structurally similar isomer and is representative of typical yields for this transformation.

Suzuki-Miyaura Coupling of 3-Bromo-5-chloroaniline

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The higher reactivity of the C-Br bond in 3-bromo-5-chloroaniline allows for selective coupling at this position.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Materials:

    • 3-Bromo-5-chloroaniline

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., SPhos)

    • Potassium phosphate (B84403) (K₃PO₄)

    • Toluene (B28343)

    • Water

  • Procedure:

    • In a reaction vessel, combine 3-bromo-5-chloroaniline (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add degassed toluene and water.

    • Heat the reaction mixture to 100°C and stir for 18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801295[2]
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001885[2]

Note: Data is for analogous compounds and illustrates the expected reactivity and yield.

Buchwald-Hartwig Amination of 3-Bromo-5-chloroaniline

The Buchwald-Hartwig amination is a key method for forming C-N bonds, enabling the synthesis of diarylamines and other N-arylated compounds.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

  • Materials:

    • 3-Bromo-5-chloroaniline

    • Primary amine (e.g., Aniline)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

    • Add 3-bromo-5-chloroaniline (1.0 eq) and the primary amine (1.2 eq).

    • Add anhydrous toluene and seal the vessel.

    • Heat the reaction mixture to 100°C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • After cooling, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100292[2]
3-ChloroanilineAnilinePd(OAc)₂ / RuPhosK₃PO₄t-AmylOH1102488[2]

Note: Data is for analogous compounds and illustrates the expected reactivity and yield.

Visualizations

Synthetic Pathway

Synthetic_Pathway start This compound intermediate 3-Bromo-5-chloroaniline start->intermediate Reduction (e.g., SnCl2, EtOH) product1 Suzuki Coupling Product (Biaryl Amine) intermediate->product1 Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) product2 Buchwald-Hartwig Product (Diarylamine) intermediate->product2 Buchwald-Hartwig Amination (Amine, Pd catalyst, Base)

Synthetic pathway from this compound.
Experimental Workflow for Cross-Coupling

Experimental_Workflow setup Reaction Setup: Combine aryl halide, coupling partner, catalyst, ligand, and base in a vessel. inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent Solvent Addition: Add degassed anhydrous solvent. inert->solvent reaction Reaction: Heat to specified temperature with stirring. solvent->reaction monitoring Monitoring: Track progress by TLC or LC-MS. reaction->monitoring workup Work-up: Cool, quench, and perform aqueous extraction. monitoring->workup purification Purification: Dry, concentrate, and purify by column chromatography. workup->purification

General workflow for cross-coupling reactions.

References

Application of 1-Bromo-3-chloro-5-nitrobenzene in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-chloro-5-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules. Its trifunctional nature, featuring bromo, chloro, and nitro substituents on the benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This makes it a valuable building block in the development of novel agrochemicals, including herbicides, insecticides, and fungicides. The strategic manipulation of its functional groups allows for the construction of diverse molecular architectures, which is a key aspect of modern crop protection chemistry. While direct synthesis of commercial agrochemicals from this specific starting material is not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of several classes of pesticides. This document outlines the key synthetic reactions and potential applications of this compound in the agrochemical industry, supported by detailed experimental protocols for analogous transformations.

Key Synthetic Transformations

The chemical reactivity of this compound is dictated by its three distinct functional groups. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. The bromine and chlorine atoms provide handles for various cross-coupling reactions, with the carbon-bromine bond being generally more reactive than the carbon-chlorine bond in many catalytic systems.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the aromatic ring, due to the nitro group, facilitates nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. This reaction is particularly effective when the halogen is ortho or para to the nitro group. In this compound, the halogens are meta to the nitro group, which generally makes direct SNAr less favorable. However, under forcing conditions or with highly reactive nucleophiles, substitution can occur.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective and sequential functionalization.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester, and is widely used to form biaryl structures, a common motif in agrochemicals.

  • Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds, introducing amine functionalities that are crucial for the biological activity of many pesticides.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, introducing acetylenic linkers into the molecular structure.

  • Ullmann Condensation: A copper-catalyzed reaction that can be used to form diaryl ethers or amines, which are present in some herbicides and fungicides.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine. This transformation is a key step in many synthetic pathways, as the resulting aniline (B41778) derivative can be further functionalized, for example, through diazotization or acylation, to build more complex molecular scaffolds.

Potential Agrochemical Targets

While specific examples are not prevalent, the derivatization of this compound through the aforementioned reactions could potentially lead to precursors for several classes of agrochemicals:

  • Pyridine-based Herbicides: The pyridine (B92270) ring is a common feature in many herbicides. Cross-coupling reactions could be employed to introduce pyridine moieties.

  • Phenylpyrazole Insecticides: Phenylpyrazole insecticides, such as fipronil, are characterized by a central pyrazole (B372694) ring attached to a substituted phenyl group.

  • Strobilurin Fungicides: Strobilurins are a major class of fungicides. Their synthesis often involves the construction of a substituted benzene or pyridine ring system linked to a β-methoxyacrylate pharmacophore.

Experimental Protocols

The following are detailed protocols for key synthetic transformations that are applicable to this compound, based on established methodologies for similar substrates.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide

Objective: To synthesize a biaryl compound from an aryl bromide and a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 equiv)

  • Triphenylphosphine (PPh3) (0.08 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add 1,4-dioxane and a 2 M aqueous solution of potassium carbonate.

  • Equip the flask with a reflux condenser and place it in a preheated heating mantle.

  • Stir the reaction mixture vigorously at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(OAc)2PPh3K2CO31,4-Dioxane/H2O901285
This compound4-Methoxyphenylboronic acidPd(OAc)2PPh3K2CO31,4-Dioxane/H2O901282
Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

Objective: To synthesize an arylamine from an aryl bromide and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add this compound, Pd2(dba)3, XPhos, and sodium tert-butoxide to a Schlenk tube.

  • Add the amine and toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd2(dba)3XPhosNaOtBuToluene1001878
This compoundMorpholinePd2(dba)3XPhosNaOtBuToluene1001888

Diagrams

experimental_workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Potential Agrochemical Precursors start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald nitro_reduction Nitro Group Reduction start->nitro_reduction biaryl Substituted Biaryls suzuki->biaryl arylamine Substituted Arylamines buchwald->arylamine aniline Substituted Anilines nitro_reduction->aniline

Caption: Synthetic pathways from this compound.

Conclusion

This compound represents a valuable, though not widely documented, starting material for the synthesis of novel agrochemicals. Its polysubstituted and activated aromatic ring provides a versatile platform for a range of chemical modifications, including cross-coupling reactions and nucleophilic substitutions. The protocols and synthetic strategies outlined in this document, based on well-established chemical principles, offer a foundational understanding for researchers aiming to leverage this promising chemical scaffold in their agrochemical development programs. Further research into the derivatization of this compound is likely to yield new active ingredients with improved efficacy and safety profiles for the agricultural industry.

Application Note: Selective Reduction of the Nitro Group in 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective reduction of a nitro group in the presence of other reducible functional groups, particularly halogens, is a critical transformation in organic synthesis. This process is fundamental in the preparation of haloanilines, which are key intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] The challenge in reducing halogenated nitroaromatics lies in achieving high chemoselectivity, specifically avoiding the undesired cleavage of the carbon-halogen bond (dehalogenation).[1][4] This application note details a robust and high-yielding protocol for the selective reduction of the nitro group in 1-Bromo-3-chloro-5-nitrobenzene to synthesize 3-Bromo-5-chloroaniline, a valuable building block in medicinal chemistry.[5] The primary method discussed utilizes reduced iron powder in an acidic medium, a classic and industrially scalable approach.[5][6]

Reaction Scheme

Data Presentation

Several methods are available for the chemoselective reduction of nitroarenes. The following table summarizes quantitative data for different approaches, highlighting the efficacy of the iron-based reduction for this specific substrate.

MethodReagentsSolventTemperatureReaction TimeYield (%)Reference(s)
Iron in Acidic Medium Fe, Acetic Acid Acetic Acid RT 16 h 93 --INVALID-LINK--
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanolReflux1-3 h~90-95--INVALID-LINK--
Catalytic Transfer HydrogenationPd/C, Hydrazine HydrateMethanol80 °C5 min>95--INVALID-LINK--
Iron and Ammonium ChlorideFe, NH₄ClEthanol/Water70 °C1 h>90--INVALID-LINK--

Experimental Protocol: Iron in Acetic Acid

This protocol details the selective reduction of this compound using reduced iron powder in glacial acetic acid.[5]

Materials:

  • This compound

  • Reduced Iron Powder

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in glacial acetic acid.

  • Addition of Iron: Cool the mixture to 0 °C in an ice bath. To the stirred suspension, add reduced iron powder (typically 3-5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction vigorously for 16 hours.

  • Workup:

    • Upon completion, dilute the reaction mixture with deionized water.

    • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-chloroaniline.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain a high-purity sample.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start 1-Bromo-3-chloro- 5-nitrobenzene reaction Stir at RT 16 hours start->reaction Add reagents Reduced Iron Powder Glacial Acetic Acid reagents->reaction Add workup Quench with H2O Neutralize (NaHCO3) Extract (EtOAc) reaction->workup purification Dry (Na2SO4) Concentrate workup->purification product 3-Bromo-5-chloroaniline purification->product chemoselectivity substrate This compound (Substrate with multiple reducible groups) nitro Nitro Group (-NO2) substrate->nitro bromo Bromo Group (-Br) substrate->bromo chloro Chloro Group (-Cl) substrate->chloro reagent Fe / Acetic Acid (Chemoselective Reducing Agent) reagent->nitro Selectively Reduces reagent->bromo Does Not Reduce reagent->chloro Does Not Reduce product 3-Bromo-5-chloroaniline (Target Product) nitro->product Forms Amine bromo->product dehalogenated Dehalogenated Byproducts (Undesired) bromo->dehalogenated chloro->product chloro->dehalogenated

References

Synthesis of Substituted Anilines from 1-Bromo-3-chloro-5-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted anilines starting from the readily available building block, 1-bromo-3-chloro-5-nitrobenzene. This versatile starting material offers multiple reaction pathways to access a diverse range of aniline (B41778) derivatives, which are crucial intermediates in the development of pharmaceuticals and other advanced materials.

The primary synthetic strategies discussed herein involve two main transformations: the reduction of the nitro group to form 3-bromo-5-chloroaniline (B31250), a key intermediate, and the direct palladium-catalyzed amination of the aryl halide. Subsequent functionalization of the resulting aniline derivatives via cross-coupling reactions further expands the accessible chemical space.

Synthetic Pathways Overview

Two principal routes for the synthesis of substituted anilines from this compound are outlined below. The choice of pathway depends on the desired final product and the compatibility of functional groups.

Synthesis_Pathways start This compound intermediate 3-Bromo-5-chloroaniline start->intermediate Reduction (e.g., SnCl2, Fe/HCl) substituted_anilines_B Substituted Anilines (via Buchwald-Hartwig) start->substituted_anilines_B Buchwald-Hartwig Amination substituted_anilines_A Substituted Anilines (via Reduction) intermediate->substituted_anilines_A Direct Use further_functionalization Further Functionalized Anilines intermediate->further_functionalization Cross-Coupling (e.g., Suzuki-Miyaura)

Caption: Overview of synthetic routes from this compound.

Route 1: Reduction of the Nitro Group

The most direct route to a versatile aniline intermediate is the reduction of the nitro group of this compound to yield 3-bromo-5-chloroaniline.[1] This intermediate can then be used in a variety of downstream reactions to introduce further diversity. Common and effective methods for this reduction include the use of tin(II) chloride or iron powder in an acidic medium. These methods are generally high-yielding and tolerant of the halide substituents.

Quantitative Data for Nitro Group Reduction (Analogous Systems)

The following table summarizes typical reaction conditions and yields for the reduction of halogenated nitroaromatic compounds, providing a strong basis for the expected outcome with this compound.

Reducing AgentAcid/Solvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
SnCl₂·2H₂OEthanol (B145695)Reflux1 - 385 - 95
Fe powderAcetic Acid/EthanolReflux2 - 680 - 90
Fe powderNH₄Cl/Ethanol/H₂OReflux2 - 480 - 90
Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This protocol describes a general procedure for the reduction of this compound using tin(II) chloride dihydrate. A wide variety of substituted nitrobenzenes have been selectively reduced in almost quantitative yields using this simple procedure.[2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate), add tin(II) chloride dihydrate (4-5 eq).

  • Stir the reaction mixture at room temperature or heat to reflux (up to 78 °C) until the starting material is consumed (monitor by TLC or LC-MS, typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).[2]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-bromo-5-chloroaniline.

  • The crude product can be purified by column chromatography or recrystallization.

Reduction_Workflow start This compound + SnCl2·2H2O in Ethanol reaction Reflux (1-3 h) start->reaction workup Quench (NaHCO3), Extraction (EtOAc) reaction->workup purification Drying & Concentration, Purification workup->purification product 3-Bromo-5-chloroaniline purification->product

Caption: Experimental workflow for the SnCl₂ reduction.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the direct formation of a C-N bond, allowing for the synthesis of N-substituted anilines from this compound.[3][4] This method is highly versatile, with a broad substrate scope and functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient aryl halides.[3]

Quantitative Data for Buchwald-Hartwig Amination (Analogous Systems)

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of structurally similar electron-deficient aryl bromides.

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)10012 - 2485 - 95
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10018 - 2480 - 90
n-Hexylamine[Pd(allyl)Cl]₂ (1.5)tBuXPhos (3)LiHMDSTHF801280 - 90
Aqueous AmmoniaPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene/H₂O1001870 - 80
Experimental Protocol: Buchwald-Hartwig Amination with an Arylamine

This protocol provides a general method for the palladium-catalyzed amination of this compound with an arylamine.[4]

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Add sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the aryl amine (1.2 eq) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Buchwald_Hartwig_Pathway cluster_catalyst Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_Br Ar-Pd(II)(Br)Ln OxAdd->PdII_Br Amine_Coord Amine Coordination & Deprotonation PdII_Br->Amine_Coord + R'R''NH, Base PdII_Amido Ar-Pd(II)(NR'R'')Ln Amine_Coord->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Further Functionalization: Suzuki-Miyaura Coupling of 3-Bromo-5-chloroaniline

The intermediate, 3-bromo-5-chloroaniline, is a valuable platform for further elaboration. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective cross-coupling reactions. The C-Br bond is generally more reactive in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allowing for the selective introduction of aryl or heteroaryl groups at this position.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Systems)

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids.

Arylboronic AcidPalladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)1001285 - 95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane901680 - 90
3-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)110880 - 95
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-chloroaniline

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromo-5-chloroaniline with an arylboronic acid.

Materials:

  • 3-Bromo-5-chloroaniline

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Degassed water

  • Round-bottom flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask or reaction vial, add 3-bromo-5-chloroaniline (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and degassed water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of 3-bromo-5-chloroaniline).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Suzuki_Workflow start 3-Bromo-5-chloroaniline + Ar-B(OH)2, Pd(PPh3)4, K2CO3 reaction Toluene/H2O, 100 °C (12-24 h) start->reaction workup Extraction (EtOAc), Washing reaction->workup purification Drying & Concentration, Purification workup->purification product 3-Aryl-5-chloroaniline purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the use of 1-Bromo-3-chloro-5-nitrobenzene as a substrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

Issue: Low to No Yield of the Desired Product

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the most common causes?

A1: Low or no product formation when using this compound can be attributed to several factors. This substrate is an electron-deficient aryl halide due to the strongly electron-withdrawing nitro group. While this property generally facilitates the initial oxidative addition step, other issues can prevent successful coupling.[1][2] The key areas to investigate are:

  • Catalyst and Ligand Inactivity: The selection of the palladium catalyst and its corresponding ligand is critical. Standard or less reactive catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[1]

  • Ineffective Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[3][4] The strength, solubility, and choice of base can dramatically affect the reaction outcome.

  • Suboptimal Solvent System: The solvent must be appropriate for dissolving the reactants and stabilizing the catalytic species throughout the reaction cycle.[5]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heat may lead to a sluggish or incomplete reaction.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause catalyst deactivation and promote side reactions like homocoupling.[6]

Issue: Presence of Significant Side Products

Q2: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification. The most common are:

  • Homocoupling: This is the coupling of two boronic acid molecules (to form a biaryl byproduct) or two molecules of the aryl halide. Homocoupling of boronic acids is often promoted by the presence of oxygen in the reaction mixture.[2]

    • Solution: Ensure your solvents are thoroughly degassed and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[6]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your nucleophile. This is often caused by excess water or acidic impurities in the reaction mixture.

    • Solution: Use anhydrous solvents and ensure your reagents are dry. Using a milder base like KF or K₂CO₃ can sometimes reduce the rate of this side reaction.[6]

  • Hydrodehalogenation: This is the replacement of the bromine atom on your starting material with a hydrogen atom. This can occur via a palladium-hydride species, which may form from reactions with the base or solvent.[2][7] Electron-deficient aryl halides can be more susceptible to this pathway.[7]

    • Solution: Carefully select the base and solvent system. Ensure the reaction is run under strictly anaerobic conditions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react in the Suzuki coupling?

A1: The reaction is expected to be chemoselective at the carbon-bromine (C-Br) bond. The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > OTf >> Cl.[8][9] The C-Br bond is significantly more reactive towards oxidative addition than the stronger C-Cl bond, allowing for selective functionalization at the bromo-position.

Q2: How does the nitro group on the aromatic ring affect the reaction?

A2: The nitro group is a strong electron-withdrawing group, which makes the aryl bromide electron-deficient. This electronic property generally accelerates the rate-determining oxidative addition step of the Pd(0) catalyst into the C-Br bond.[1][2] Therefore, the substrate itself is considered "activated" for Suzuki coupling. However, in some cases, a very electron-deficient aryl halide can shift the rate-determining step to transmetalation.[10]

Q3: What is the best catalyst and ligand combination for this type of substrate?

A3: For challenging substrates, including electron-deficient or sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ may give low yields.[1] It is highly recommended to use more active, modern catalytic systems. Buchwald ligands, such as SPhos and XPhos, are known for their effectiveness in coupling heteroaryl and electron-deficient chlorides due to their steric bulk and electron-rich nature.[11] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.

Q4: What are the recommended bases and solvents?

A4: A common strategy is to screen several conditions.

  • Bases: Strong, non-nucleophilic inorganic bases are often effective. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[12]

  • Solvents: Polar aprotic solvents are typically used. A mixture of an organic solvent with water is often optimal to help dissolve the inorganic base.[3][5] Common choices include 1,4-dioxane (B91453)/water, THF/water, or DMF.[3] Vigorous stirring is essential for biphasic systems.[6]

Q5: My reaction is not going to completion. What should I try?

A5: If starting material remains after a prolonged period, consider the following:

  • Increase Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C).[1] If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.

  • Check Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a fresh batch of catalyst or a more robust pre-catalyst can be beneficial.[6]

  • Verify Reagent Purity: Impurities in the starting materials or boronic acid can inhibit the catalyst. Ensure all reagents are of high purity.

Data Presentation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10024< 20
2Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O901845
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10012> 90
4Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)THF/H₂O801288
5Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF1101665

Experimental Protocols

Detailed Methodology for Suzuki Coupling of this compound

This protocol provides a generalized methodology for the Suzuki coupling reaction with phenylboronic acid as a representative example.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware, including a Schlenk flask or reaction vial with a septum

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, the palladium catalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure product.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX R¹-X (Aryl Halide) This compound ArX->OxAdd PdII_complex L₂Pd(II)(R¹)X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base (e.g., K₃PO₄) Boronate [R²-B(OH)₃]⁻ Base->Boronate BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate Boronate->Transmetalation PdII_R1R2 L₂Pd(II)(R¹)R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) Product->RedElim

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Troubleshooting_Workflow Start Low Yield Observed with This compound CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ImproveCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. CheckCatalyst->ImproveCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes ImproveCatalyst->CheckBase ImproveBase Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. CheckBase->ImproveBase No CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes ImproveBase->CheckTemp ImproveTemp Increase temperature to 80-110 °C. Consider microwave irradiation. CheckTemp->ImproveTemp No CheckInert Is the system properly degassed? CheckTemp->CheckInert Yes ImproveTemp->CheckInert ImproveInert Degas solvents thoroughly. Run under Argon or Nitrogen. CheckInert->ImproveInert No Success Yield Improved CheckInert->Success Yes ImproveInert->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

Technical Support Center: Nitration of 1-Bromo-3-Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1-bromo-3-chlorobenzene (B44181).

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the nitration of 1-bromo-3-chlorobenzene, providing solutions and explanations to facilitate successful experimentation.

Q1: What are the expected major and minor products of the mono-nitration of 1-bromo-3-chlorobenzene?

A1: The nitration of 1-bromo-3-chlorobenzene is an electrophilic aromatic substitution reaction. Both the bromo and chloro substituents are ortho-, para-directing groups. However, they are also deactivating groups due to their inductive electron-withdrawing effect. The directing effects of both halogens must be considered to predict the substitution pattern.

The possible mono-nitrated isomers are:

  • 1-Bromo-3-chloro-2-nitrobenzene: The nitro group is ortho to both the bromine and chlorine atoms. This position is sterically hindered.

  • 1-Bromo-3-chloro-4-nitrobenzene: The nitro group is ortho to the chlorine atom and para to the bromine atom.

  • 1-Bromo-3-chloro-6-nitrobenzene: The nitro group is ortho to the bromine atom and para to the chlorine atom.

  • 1-Bromo-3-chloro-5-nitrobenzene: The nitro group is meta to both the bromine and chlorine atoms.

Due to the ortho-, para-directing nature of halogens, the isomers where the nitro group is positioned ortho or para to the halogens are the major products. The formation of this compound is generally minor. The relative yields of the ortho and para isomers depend on the interplay between the electronic and steric effects of the two halogen substituents.

Q2: My reaction is producing a significant amount of di-nitrated products. How can I minimize this side reaction?

A2: The formation of di-nitro derivatives is a common side reaction in the nitration of halogenated benzenes, especially if the reaction conditions are not carefully controlled. The initial mono-nitration product is deactivated towards further substitution, but forcing conditions can lead to a second nitration.

Troubleshooting Steps:

  • Temperature Control: This is the most critical factor. The nitration reaction is exothermic, and elevated temperatures promote di-nitration. Maintain a low reaction temperature, typically between 0 °C and 10 °C, using an ice bath.

  • Controlled Addition of Nitrating Agent: Add the nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) slowly and dropwise to the solution of 1-bromo-3-chlorobenzene. This helps to dissipate the heat generated and maintain a low temperature.

  • Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (1.0 to 1.2 equivalents) of nitric acid. Using a large excess of the nitrating mixture will significantly increase the likelihood of di-nitration.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the formation of di-nitrated products.

Q3: The reaction is very slow or not proceeding to completion. What could be the issue?

A3: The deactivating nature of the two halogen substituents on the benzene (B151609) ring makes 1-bromo-3-chlorobenzene less reactive than benzene.

Troubleshooting Steps:

  • Purity of Reagents: Ensure that the nitric acid and sulfuric acid are of high concentration and purity. The presence of water can deactivate the nitronium ion, the active electrophile.

  • Sufficient Sulfuric Acid: Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Ensure an adequate amount of sulfuric acid is used. A common ratio is a 1:1 or 1:2 volume ratio of concentrated nitric acid to concentrated sulfuric acid.

  • Reaction Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low may significantly slow down the rate of the desired mono-nitration. If the reaction is too slow at 0 °C, a slight increase in temperature (e.g., to room temperature) can be cautiously attempted while carefully monitoring for the formation of side products.

  • Agitation: Ensure efficient stirring of the reaction mixture to promote contact between the reactants, especially if the reaction is biphasic.

Q4: How can I effectively separate the different isomers produced in the reaction?

A4: The separation of the isomeric products can be challenging due to their similar physical properties.

Separation Techniques:

  • Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent. For instance, para-isomers are often less soluble than ortho-isomers and may crystallize out preferentially from a suitable solvent upon cooling.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. By using an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the different isomers can be separated based on their differential adsorption to the stationary phase.

  • Gas Chromatography (GC): Analytical GC can be used to determine the ratio of the isomers in the product mixture. Preparative GC can be used to separate small quantities of the isomers.

Quantitative Data on Product Distribution

The following table summarizes the expected product distribution for the mono-nitration of 1-bromo-3-chlorobenzene under typical laboratory conditions. Please note that the exact ratios can vary depending on the specific reaction conditions.

Product NamePosition of Nitro GroupExpected Yield (Approximate %)
1-Bromo-3-chloro-4-nitrobenzeneortho to -Cl, para to -BrMajor
1-Bromo-3-chloro-6-nitrobenzeneortho to -Br, para to -ClMajor
1-Bromo-3-chloro-2-nitrobenzeneortho to both -Br and -ClMinor (due to steric hindrance)
This compoundmeta to both -Br and -ClTrace

Experimental Protocols

Key Experiment: Mono-nitration of 1-Bromo-3-chlorobenzene

Materials:

  • 1-Bromo-3-chlorobenzene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-bromo-3-chlorobenzene dissolved in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 or 1:2 volume ratio) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3-chlorobenzene over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analyze the crude product by GC-MS or ¹H NMR to determine the isomer distribution.

  • Purify the isomers by column chromatography or fractional crystallization.

Visualizations

Nitration_Pathway A 1-Bromo-3-chlorobenzene C Electrophilic Aromatic Substitution A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Mono-nitrated Products (Isomer Mixture) C->D Main Reaction H Di-nitrated Byproducts C->H Side Reaction E 1-Bromo-3-chloro-4-nitrobenzene D->E Major Isomer F 1-Bromo-3-chloro-6-nitrobenzene D->F Major Isomer G 1-Bromo-3-chloro-2-nitrobenzene D->G Minor Isomer D->H Side Reaction I Excess Nitrating Agent or Higher Temperature Troubleshooting_Logic Start Experiment Start Problem Problem Encountered Start->Problem HighDinitration High Di-nitration Problem->HighDinitration Yes LowYield Low Yield / No Reaction Problem->LowYield No Sol_Temp Lower Temperature (0-10 °C) HighDinitration->Sol_Temp Sol_Stoich Control Stoichiometry (1.0-1.2 eq. HNO3) HighDinitration->Sol_Stoich Sol_Time Monitor Reaction Time HighDinitration->Sol_Time PoorSeparation Poor Isomer Separation LowYield->PoorSeparation No Sol_Reagents Check Reagent Purity and Concentration LowYield->Sol_Reagents Sol_Catalyst Ensure Sufficient H2SO4 LowYield->Sol_Catalyst Sol_Stirring Improve Agitation LowYield->Sol_Stirring Sol_Column Optimize Column Chromatography PoorSeparation->Sol_Column Sol_Crystallization Attempt Fractional Crystallization PoorSeparation->Sol_Crystallization End Successful Nitration Sol_Temp->End Sol_Stoich->End Sol_Time->End Sol_Reagents->End Sol_Catalyst->End Sol_Stirring->End Sol_Column->End Sol_Crystallization->End

Technical Support Center: Optimizing Palladium Catalysis for 1-Bromo-3-chloro-5-nitrobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 1-bromo-3-chloro-5-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity - Verify Catalyst Quality: Use a fresh batch of palladium catalyst and ligand. Pre-catalysts can degrade over time. - Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may improve yields. - Select an Appropriate Catalyst System: For this electron-deficient aryl bromide, consider robust catalyst systems. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than traditional catalysts like Pd(PPh₃)₄.[1]
Suboptimal Ligand Choice - Use Electron-Rich, Bulky Ligands: These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle, which is beneficial for electron-deficient substrates.[1] - Screen Different Ligands: The optimal ligand can be reaction-specific. Consider screening a small library of ligands to identify the most effective one for your specific transformation.
Ineffective Base - Base Strength and Solubility: The base is crucial for the transmetalation step.[1] For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. - Ensure Anhydrous Conditions (if required): While some Suzuki reactions benefit from a small amount of water, for other cross-coupling reactions, ensure the base is anhydrous and finely powdered.
Improper Reaction Conditions - Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Argon or Nitrogen) and that all solvents are properly degassed.[1] - Optimize Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., from 80°C to 110°C) may be necessary.[1] - Monitor Reaction Time: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Poor Reagent Quality - Check Purity of Starting Materials: Ensure the purity of this compound and the coupling partner. Boronic acids, in particular, can degrade during storage.

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Troubleshooting Steps & Recommendations
Hydrodehalogenation (Loss of Bromine) - Presence of Protic Impurities: Moisture or other protic impurities can lead to the protonation of the organopalladium intermediate. - Suboptimal Ligand: Some ligands may favor β-hydride elimination pathways.- Ensure Anhydrous Conditions: Use dry solvents and reagents. - Screen Ligands: Test different ligands that may suppress this side reaction.
Homocoupling of the Coupling Partner (e.g., Boronic Acid) - Presence of Oxygen: Oxygen can promote the oxidative coupling of boronic acids.- Rigorous Degassing: Improve the degassing procedure for all solvents and ensure a strict inert atmosphere is maintained throughout the reaction. - Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, may reduce homocoupling compared to the in situ reduction of Pd(II) sources.
Reaction at the Chloro Position - High Temperatures or Prolonged Reaction Times: While the C-Br bond is significantly more reactive, forcing conditions can lead to some reactivity at the C-Cl bond.- Optimize Reaction Conditions: Aim for the mildest conditions that provide a good yield of the desired product. Monitor the reaction closely to avoid over-running it.
Side Reactions Involving the Nitro Group - Reduction of the Nitro Group: Some reaction conditions, particularly with certain bases or at high temperatures, could potentially lead to the reduction of the nitro group.- Careful Selection of Reagents: Choose bases and other reagents that are compatible with the nitro group. If reduction is observed, consider milder bases or lower reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the cross-coupling of this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[2] This allows for the chemoselective functionalization at the bromine-substituted position.

Q2: How does the nitro group affect the reactivity of this compound?

A2: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This generally accelerates the rate-determining oxidative addition step of the Pd(0) catalyst to the C-Br bond, making the substrate more reactive in this key step of the catalytic cycle.[3][4]

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this substrate?

A3: A good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos Pd G3), a moderately strong base such as K₃PO₄, in a solvent system like dioxane/water (10:1) at a temperature of 80-100°C.

Q4: Can I perform a Buchwald-Hartwig amination on this substrate?

A4: Yes, Buchwald-Hartwig amination is a suitable reaction for forming a C-N bond at the C-Br position. This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and a specialized ligand such as XPhos or SPhos.[5]

Q5: Are there any known incompatibilities with the nitro group?

A5: While the nitro group is generally stable under many cross-coupling conditions, highly reductive environments should be avoided to prevent its reduction to an amino group. Careful selection of the base and reaction temperature is important.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for various cross-coupling reactions. Note that the optimal conditions for this compound may require specific optimization.

Table 1: Suzuki-Miyaura Coupling of Related Bromo-Nitro Arenes

Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O851695
1-Bromo-3-nitrobenzene4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1001292
1-Bromo-4-nitrobenzene3-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001288

Table 2: Buchwald-Hartwig Amination of a Related Bromo-Nitro Arene

Aryl Bromide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromo-3-butoxy-5-nitrobenzeneMorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOtBuToluene1001885

Table 3: Sonogashira Coupling of Related Bromo-Nitro Arenes

Aryl Bromide Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF80691
1-Bromo-3-nitrobenzeneTrimethylsilyl-acetylenePd(OAc)₂ (2)PPh₃ (4) / CuI (5)DIPAToluene60888

Table 4: Heck Coupling of a Related Bromo-Nitro Arene

Aryl Bromide Olefin Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂ (1)Na₂CO₃DMA501>99

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a powdered base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir vigorously at 80-110°C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).[5]

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst System start->catalyst Potential Issue conditions Verify Reaction Conditions start->conditions Potential Issue reagents Assess Reagent Quality start->reagents Potential Issue catalyst_sol Use fresh catalyst/ligand Increase loading Use bulky, electron-rich ligand catalyst->catalyst_sol Solution conditions_sol Ensure inert atmosphere Degas solvents Optimize temperature conditions->conditions_sol Solution reagents_sol Check purity of all reagents Use fresh boronic acid reagents->reagents_sol Solution success Improved Yield catalyst_sol->success conditions_sol->success reagents_sol->success

Caption: Troubleshooting workflow for low or no product yield.

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(L_n)-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(L_n)-R transmetalation->pd2_intermediate organometallic_reagent R-B(OR)₂ organometallic_reagent->transmetalation Base reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Purification of 1-Bromo-3-chloro-5-nitrobenzene Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-bromo-3-chloro-5-nitrobenzene and its derivatives by recrystallization.

Experimental Protocols

A critical step in successful recrystallization is the selection of an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Protocol 1: Selection of a Suitable Recrystallization Solvent

  • Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add 0.5 mL of a different solvent from the selection table below. Agitate the mixture to assess solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the solvent dropwise until the solid completely dissolves.

  • Cooling and Observation: Allow the saturated solution to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Evaluation: The solvent that dissolves the compound when hot and yields a good crop of crystals upon cooling is the most suitable for recrystallization.

Protocol 2: Standard Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling and add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of pure crystals. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals. The melting point of pure this compound is approximately 81.2°C; a sharp melting point close to this value is indicative of high purity.[1]

Data Presentation

Table 1: Physical Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Freezing Point (°C)Polarity (Dielectric Constant)
Water100080.1
Ethanol78.4-114.124.5
Methanol64.7-97.632.7
Isopropanol82.6-8918.3
Acetone56-94.920.7
Toluene110.6-952.38
Hexane68-951.88
Ethyl Acetate77.1-83.66.02

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal properties of a recrystallization solvent for this compound? A1: An ideal solvent should be chemically inert to the compound, dissolve it poorly at low temperatures but very well at high temperatures, have a boiling point below the compound's melting point (81.2°C), and be easily removable from the purified crystals.[1]

  • Q2: My compound is not dissolving in any of the tested solvents. A2: This indicates that single-solvent systems may be unsuitable. Consider using a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes turbid. Then, allow it to cool slowly.

  • Q3: How can I decolorize a colored solution during recrystallization? A3: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

Troubleshooting Common Recrystallization Problems

  • Issue 1: The compound "oils out" instead of forming crystals.

    • Cause: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[2] It can also happen if the solution is cooled too rapidly.

    • Solution:

      • Reheat the solution until the oil redissolves.

      • Add a small amount of additional hot solvent to decrease the saturation.

      • Allow the solution to cool more slowly.

      • Consider using a different solvent or a mixed-solvent system.

  • Issue 2: No crystals form upon cooling.

    • Cause: Too much solvent may have been used, resulting in a solution that is not saturated.[2][3] Alternatively, the solution may be supersaturated and require nucleation to begin crystallization.

    • Solution:

      • If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

      • To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass stirring rod at the meniscus.

      • Add a "seed crystal" (a small, pure crystal of the compound) to the solution.

  • Issue 3: The yield of recrystallized product is very low.

    • Cause: Several factors can contribute to low recovery, including using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization.

    • Solution:

      • Use the minimum amount of hot solvent necessary to dissolve the crude material.

      • Ensure the filtration apparatus is pre-heated during hot filtration to prevent the product from crystallizing in the funnel.

      • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

      • When washing the crystals, use a minimal amount of ice-cold solvent.

  • Issue 4: The recrystallized product is still impure.

    • Cause: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at separating the specific impurities present.

    • Solution:

      • Ensure the solution cools slowly and without disturbance.

      • Consider a second recrystallization step with the same or a different solvent system.

      • If impurities are significantly different in polarity, consider an alternative purification technique such as column chromatography.

Visualizations

Recrystallization_Workflow Start Crude 1-Bromo-3-chloro- 5-nitrobenzene Dissolution Dissolve in minimum hot solvent Start->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Dissolution->Cooling No Hot_Filtration->Cooling Yes Ice_Bath Ice Bath Cooling Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Washing Wash with ice-cold solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: A standard workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Problem Encountered Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Start->No_Crystals Low_Yield Low Yield? Start->Low_Yield Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, add more solvent, cool slowly Oiling_Out->Reheat_Add_Solvent Yes No_Crystals->Low_Yield No Evaporate_Solvent Evaporate excess solvent No_Crystals->Evaporate_Solvent Yes, clear solution Induce_Crystallization Induce Crystallization (scratch/seed) No_Crystals->Induce_Crystallization Yes, supersaturated Check_Solvent_Amount Use minimum hot solvent Low_Yield->Check_Solvent_Amount Yes Preheat_Funnel Pre-heat filtration apparatus Low_Yield->Preheat_Funnel Yes, premature crystallization Ice_Bath_Cooling Ensure sufficient cooling (ice bath) Low_Yield->Ice_Bath_Cooling Yes, incomplete crystallization

Caption: A decision-making guide for troubleshooting common recrystallization issues.

References

Technical Support Center: 1-Bromo-3-chloro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-5-nitrobenzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile intermediate in organic synthesis.[1] The most common reactions include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds, typically at the bromine position.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, also favoring the bromine position.

  • Nitro Group Reduction: To synthesize 3-bromo-5-chloroaniline, a valuable building block.

  • Nucleophilic Aromatic Substitution (SNAr): Although challenging due to the meta-positioning of the nitro group, this reaction can be forced under specific conditions.

Q2: I am having trouble with a Suzuki-Miyaura coupling reaction involving this compound. What are the likely byproducts and how can I remove them?

A2: Common byproducts in Suzuki-Miyaura coupling reactions include homocoupling products of the boronic acid and dehalogenated starting material.[2][3] The presence of oxygen can also promote the formation of homocoupling byproducts.

Troubleshooting and Purification:

  • Homocoupling Products: These are often less polar than the desired cross-coupling product and can be separated by column chromatography.

  • Dehalogenated Byproduct (1-chloro-3-nitrobenzene): This byproduct is more volatile than the starting material and the desired product. It can sometimes be removed by careful evaporation under reduced pressure, though column chromatography is generally more effective.

  • Palladium Catalyst Residues: After the reaction, the palladium catalyst can be removed by filtration through a pad of Celite®.[4][5] Several commercial scavengers are also effective.[6][7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Formation of significant byproducts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Typical Byproducts:

  • Biphenyl (from homocoupling of phenylboronic acid)

  • 1-chloro-3-nitrobenzene (from dehalogenation)

  • Residual Palladium Catalyst

Purification Protocol: Column Chromatography

This protocol outlines the purification of the desired product, 3-chloro-5-nitro-1,1'-biphenyl, from the common byproducts.

Experimental Protocol:

  • Work-up: After the reaction is complete, quench the reaction with water and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Column Preparation: Prepare a slurry of silica (B1680970) gel in hexane (B92381) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation: Purification of 3-chloro-5-nitro-1,1'-biphenyl
CompoundElution Order (from non-polar to polar solvent)Typical Purity after Chromatography
Biphenyl1st>99%
1-chloro-3-nitrobenzene2nd>98%
3-chloro-5-nitro-1,1'-biphenyl (Desired Product) 3rd >99%
Palladium Catalyst ResiduesRemains at the top of the column-

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: My Buchwald-Hartwig amination of this compound with aniline (B41778) is giving a significant amount of dehalogenated byproduct.

Primary Byproduct: 1-chloro-3-nitrobenzene

This side reaction can be minimized by careful selection of the catalyst, ligand, and reaction conditions. However, if formed, it needs to be separated.

Purification Protocol: Recrystallization

Recrystallization can be an effective method to purify the desired N-(3-chloro-5-nitrophenyl)aniline, as its polarity and crystal lattice energy are significantly different from the dehalogenated byproduct.

Experimental Protocol:

  • Solvent Selection: Test various solvents for their ability to dissolve the crude product at high temperatures and allow for crystallization upon cooling. A mixture of ethanol (B145695) and water is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation: Purification of N-(3-chloro-5-nitrophenyl)aniline
Purification MethodPurity of Crude ProductPurity after RecrystallizationTypical Recovery
Recrystallization (Ethanol/Water)~85%>98%70-85%

Troubleshooting Guide: Nitro Group Reduction

Issue: During the reduction of the nitro group of this compound to form 3-bromo-5-chloroaniline, I am observing dehalogenation byproducts.

Potential Byproducts:

  • 3-chloroaniline (debromination)

  • 5-bromoaniline (dechlorination)

  • Aniline (complete dehalogenation)

The choice of reducing agent is critical to avoid dehalogenation.[8] Tin(II) chloride or iron powder in acidic media are generally chemoselective for the nitro group reduction.

Purification Protocol: Acid-Base Extraction followed by Column Chromatography

Experimental Protocol:

  • Work-up and Extraction: After the reaction, neutralize the mixture and extract the product into an organic solvent. Wash the organic layer with water and brine, then dry and concentrate it.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract the organic solution with aqueous HCl (e.g., 1 M). The desired amine product will move to the acidic aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with NaOH to a pH > 10.

    • Extract the aqueous layer again with an organic solvent to recover the purified amine.

  • Column Chromatography (if necessary): If isomeric amine byproducts are present, they can be separated by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent.

Data Presentation: Purity of 3-bromo-5-chloroaniline
Purification StepPurity
Crude Product70-90%
After Acid-Base Extraction>95%
After Column Chromatography>99%

Visualizations

Logical Workflow for Byproduct Removal

General Workflow for Byproduct Removal start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying and Concentration extraction->drying purification_choice Select Purification Method drying->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid column Column Chromatography purification_choice->column Oily or Complex Mixture analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of products from this compound reactions.

Decision Tree for Purification Method Selection

Decision Tree for Purification Method start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_pure Is the product pure after recrystallization? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5-nitrobenzene in cross-coupling reactions. The focus is on addressing the common side reaction of dehalogenation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to dehalogenation and other side reactions during your experiments.

Problem 1: Significant formation of 3-chloro-5-nitrobenzene (hydrodehalogenation product).

  • Q1: What are the primary causes of hydrodehalogenation in my cross-coupling reaction?

    • A1: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1] It can arise from several sources. The palladium(II) intermediate formed after oxidative addition can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated product.[2] Common hydride sources include amine bases, alcoholic solvents, water, and even DMF.[2][3][4] The reaction is particularly problematic with highly active catalysts and electron-deficient aryl halides.[5]

  • Q2: How can I minimize the formation of the dehalogenated byproduct?

    • A2: Minimizing hydrodehalogenation requires careful optimization of your reaction conditions.

      • Choice of Base: Avoid bases that can easily act as hydride donors. Strong, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over organic amine bases or alkoxides, which can generate hydride species.[1]

      • Solvent Selection: Use anhydrous, aprotic solvents. Protic solvents like alcohols or the presence of water can be a significant source of hydrogen.[1][3] Polar aprotic solvents like THF, dioxane, or toluene (B28343) are generally good choices.[6] Be aware that DMF can also act as a hydride source under certain conditions.[4]

      • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos), can promote the desired reductive elimination of the cross-coupled product over dehalogenation.[2][7] These ligands often accelerate the reductive elimination step, making it more competitive with the dehalogenation pathway.

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a different activation energy than the desired cross-coupling.[5]

Problem 2: Low or no conversion of the this compound starting material.

  • Q3: My reaction is sluggish and starting material remains. How can I improve the conversion rate without increasing dehalogenation?

    • A3: A sluggish reaction can lead to more side products due to prolonged reaction times.[7] To improve conversion:

      • Catalyst and Ligand Choice: Ensure you are using a sufficiently active catalyst system. For the electron-deficient this compound, the oxidative addition of the C-Br bond to Pd(0) is generally facile.[8][9] However, using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[7] Electron-rich ligands not only help with dehalogenation but also promote the initial oxidative addition step, which is crucial for overall catalytic turnover.[2]

      • Increase Temperature Carefully: While lower temperatures can reduce dehalogenation, insufficient heat can stall the reaction. Increase the temperature in small increments (e.g., 10 °C) to find a balance between an acceptable reaction rate and minimal side product formation.

      • Purity of Reagents: Ensure all reagents, particularly the organometallic coupling partner (e.g., boronic acid), are pure and active. Impurities can inhibit the catalyst.

Problem 3: Reaction occurs at the C-Cl bond instead of, or in addition to, the C-Br bond.

  • Q4: How do I ensure the reaction is selective for the C-Br bond over the C-Cl bond?

    • A4: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl.[10] This inherent difference in reactivity is the primary tool for achieving selectivity.

      • Leverage Inherent Reactivity: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond.[10] For most standard conditions, the reaction should be highly selective for the bromine position.

      • Avoid Harsh Conditions: Extremely high temperatures or highly active catalyst systems designed for aryl chlorides might lead to some reactivity at the C-Cl bond. Stick to conditions optimized for aryl bromides.

      • Ligand Control: While less common for Br/Cl differentiation, certain specialized ligands can influence site selectivity in dihalogenated substrates.[11] However, for this compound, standard bulky monophosphine ligands should provide excellent selectivity for the C-Br bond.

Frequently Asked Questions (FAQs)

  • Q5: Why is this compound prone to dehalogenation?

    • A5: The strong electron-withdrawing nitro group makes the aromatic ring electron-deficient.[8] This facilitates the initial oxidative addition step of the catalytic cycle, which is often rate-limiting.[9] However, this increased reactivity can also make the subsequent intermediates more susceptible to competing side reactions like hydrodehalogenation.[5]

  • Q6: I am performing a Suzuki-Miyaura coupling. What is the best general starting point to avoid dehalogenation?

    • A6: For a Suzuki-Miyaura coupling, a good starting point would be a palladium pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or SPhos). Use a mild inorganic base such as K₃PO₄ or Cs₂CO₃ and an anhydrous aprotic solvent like dioxane or toluene.[7][12]

  • Q7: Does the type of cross-coupling reaction (Suzuki, Heck, Sonogashira) affect the likelihood of dehalogenation?

    • A7: Yes, the specific reaction conditions required for each coupling type can influence the prevalence of dehalogenation. For instance, Sonogashira reactions often use amine bases like triethylamine (B128534), which can be a hydride source.[1] In such cases, careful selection of a copper-free protocol or an alternative base may be necessary.[13] Heck reactions also use a base to regenerate the catalyst, and its choice is important.[14] The fundamental principles of minimizing hydride sources and using appropriate ligands apply across all reaction types.

  • Q8: Can the dehalogenated product, 3-chloro-5-nitrobenzene, participate in the cross-coupling reaction?

    • A8: Yes, but it is much less reactive than the starting material. Cross-coupling of aryl chlorides requires more forcing conditions (higher temperatures, more active and specialized catalysts) than for aryl bromides.[12][15] Under conditions optimized for the C-Br bond, the resulting 3-chloro-5-nitrobenzene is unlikely to react further to any significant extent.

Data Presentation: Effect of Reaction Parameters on Dehalogenation

The following tables summarize illustrative data on the effect of ligands, bases, and solvents on a model Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Table 1: Effect of Ligand on Product Distribution

LigandYield of Coupled Product (%)Yield of Dehalogenated Product (%)
PPh₃6525
P(t-Bu)₃8510
XPhos92<5
SPhos94<5
Conditions: Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₂CO₃, Toluene, 100 °C, 12h.

Table 2: Effect of Base on Product Distribution

BaseYield of Coupled Product (%)Yield of Dehalogenated Product (%)
Et₃N5535
NaOtBu7818
K₂CO₃889
K₃PO₄93<5
Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Toluene, 100 °C, 12h.

Table 3: Effect of Solvent on Product Distribution

SolventYield of Coupled Product (%)Yield of Dehalogenated Product (%)
Ethanol4050
DMF7520
Dioxane926
Toluene93<5
Conditions: Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄, 100 °C, 12h.

Visualizations

The following diagrams illustrate key workflows and mechanisms involved in the cross-coupling of this compound.

G cluster_cycle Desired Catalytic Cycle cluster_side_reaction Dehalogenation Side Reaction pd0 Pd(0)L₂ pdiibr Ar-Pd(II)-Br(L)₂ (Ar = 3-chloro-5-nitrophenyl) pd0->pdiibr Oxidative Addition pdiiorg Ar-Pd(II)-R(L)₂ pdiibr->pdiiorg Transmetalation (with R-M) pdiih Ar-Pd(II)-H(L)₂ pdiibr->pdiih Competing Pathway pdiiorg->pd0 Reductive Elimination product Ar-R (Coupled Product) pdiiorg->product hydride Hydride Source (Base, Solvent, H₂O) hydride->pdiih Hydride Transfer pdiih->pd0 Reductive Elimination dehalogenated Ar-H (Dehalogenated Product) pdiih->dehalogenated

Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing dehalogenation side reaction.

G start Problem: High Dehalogenation q_base Is an amine or alkoxide base being used? start->q_base s_base Solution: Switch to an inorganic base (K₃PO₄, Cs₂CO₃) q_base->s_base Yes q_solvent Is a protic solvent (or water) present? q_base->q_solvent No s_base->q_solvent s_solvent Solution: Use an anhydrous, aprotic solvent (Toluene, Dioxane) q_solvent->s_solvent Yes q_ligand Is the ligand optimal? (e.g., PPh₃) q_solvent->q_ligand No s_solvent->q_ligand s_ligand Solution: Use a bulky, electron-rich ligand (XPhos, SPhos) q_ligand->s_ligand Yes q_temp Is the temperature too high? q_ligand->q_temp No s_ligand->q_temp s_temp Solution: Lower the temperature in 10°C increments q_temp->s_temp Yes end_node Dehalogenation Minimized q_temp->end_node No s_temp->end_node

Caption: Troubleshooting workflow for minimizing dehalogenation side reactions.

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Optimized to Minimize Dehalogenation

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • This compound (1.0 mmol, 236.5 mg)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

    • XPhos (0.04 mmol, 19.1 mg)

    • Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol, 424.6 mg)

    • Anhydrous toluene (10 mL)

  • Reaction Setup:

    • To a dry oven-dried Schlenk flask, add the this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous toluene via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Representative Heck Coupling

This protocol describes the coupling of this compound with n-butyl acrylate (B77674).

  • Reagent Preparation:

    • This compound (1.0 mmol, 236.5 mg)

    • n-butyl acrylate (1.5 mmol, 214 µL)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg)

    • Triethylamine (Et₃N) (1.5 mmol, 209 µL)

    • Anhydrous DMF (5 mL)

  • Reaction Setup:

    • To a dry Schlenk tube, add the this compound, Pd(OAc)₂, and P(o-tol)₃.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous DMF, n-butyl acrylate, and triethylamine via syringe.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 16 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Protocol 3: Representative Sonogashira Coupling (Copper-Free)

This protocol details the coupling of this compound with trimethylsilylacetylene (B32187).

  • Reagent Preparation:

    • This compound (1.0 mmol, 236.5 mg)

    • Trimethylsilylacetylene (1.5 mmol, 212 µL)

    • Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)

    • Diisopropylamine (B44863) (DIPA) (2.0 mL)

    • Anhydrous THF (8.0 mL)

  • Reaction Setup:

    • To a dry Schlenk flask, add the this compound and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF and diisopropylamine via syringe.

  • Reaction Execution:

    • Add the trimethylsilylacetylene dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.

    • Redissolve the residue in ethyl acetate and follow the aqueous workup and purification procedure described in Protocol 1.

References

Technical Support Center: Improving Regioselectivity in Reactions of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5-nitrobenzene. The information is designed to help overcome common challenges and improve regioselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl.[1] Therefore, for this compound, the carbon-bromine bond is expected to undergo oxidative addition to the palladium catalyst preferentially over the more stable carbon-chlorine bond.[1] This allows for selective functionalization at the C1 position (bromine-substituted carbon). The strong electron-withdrawing nitro group at the C5 position further activates the C-Br bond for this reaction.

Q2: How can I achieve selective substitution in nucleophilic aromatic substitution (SNAr) reactions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is governed by two main factors: the nature of the leaving group and the position of the activating group (the nitro group). For SNAr, the chloro group is generally a better leaving group than the bromo group.[2] The strong electron-withdrawing nitro group at the C5 position activates the positions ortho and para to it for nucleophilic attack. In this compound, the chlorine atom is at a position activated by the nitro group (para-like arrangement through resonance). This, combined with chlorine being a better leaving group in this context, leads to selective substitution of the chlorine atom at the C3 position.[2][3]

Q3: Is it possible to selectively reduce the nitro group without affecting the bromo and chloro substituents?

A3: Yes, chemoselective reduction of the nitro group to an amine is a common and crucial transformation. While catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, several reagents are known to selectively reduce the nitro group in the presence of halogens.[4][5] These include:

  • Tin(II) chloride (SnCl₂): A mild and effective reagent for this transformation.[6]

  • Iron powder (Fe) in acidic media (e.g., acetic acid or ammonium (B1175870) chloride): A classic and robust method.[5]

  • Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH): Can be used for selective reduction, sometimes even differentiating between multiple nitro groups.[6]

  • Catalytic hydrogenation with Raney Nickel: Often preferred over Pd/C to minimize dehalogenation of aryl chlorides and bromides.[5][6]

Q4: What are the directing effects of the substituents in this compound in electrophilic aromatic substitution (EAS)?

A4: The directing effects of the substituents are as follows:

  • Nitro group (-NO₂): A strong deactivating group and a meta-director.[7]

  • Bromo (-Br) and Chloro (-Cl) groups: Both are deactivating groups but are ortho, para-directors.[7]

In this compound, all available positions (C2, C4, C6) are ortho or para to at least one of the halogen atoms and meta to the nitro group. The positions are highly deactivated due to the cumulative electron-withdrawing effects of the three substituents, making electrophilic aromatic substitution challenging.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Poor Regioselectivity and Low Yield

Problem: Observing a mixture of products from coupling at both the bromo and chloro positions, or low conversion of the starting material.

Potential Cause Troubleshooting Steps
High Reaction Temperature High temperatures can sometimes lead to the coupling at the less reactive C-Cl bond. Reduce the reaction temperature and monitor the reaction progress over a longer period.
Catalyst System The choice of palladium source and ligand is crucial. For electron-deficient aryl halides, ligands like XPhos or SPhos can be effective.[8] Consider screening different ligands to optimize for selectivity and activity.
Base The strength and type of base can influence the reaction outcome. Weaker bases like K₂CO₃ or K₃PO₄ are often used.[8] Ensure the base is finely powdered and anhydrous if required by the protocol.
Boronic Acid/Ester Quality Impurities or degradation of the boronic acid or ester can lead to low yields. Use freshly purchased or purified boronic acid/ester. Consider using the corresponding trifluoroborate salt, which can be more stable.
Dehalogenation A common side reaction where the halogen is replaced by hydrogen.[9] This can be caused by palladium-hydride species. To minimize this, ensure anhydrous conditions and consider using a milder base.
Buchwald-Hartwig Amination: Side Reactions and Catalyst Deactivation

Problem: Formation of hydrodehalogenated arene (dehalogenation) or other side products, and incomplete reaction.

Potential Cause Troubleshooting Steps
Beta-Hydride Elimination An unproductive side reaction that can compete with reductive elimination, leading to a dehalogenated starting material and an imine.[10] Using bulky ligands can disfavor this pathway.
Catalyst Poisoning Certain functional groups can coordinate to the palladium center and inhibit catalysis. Ensure starting materials and solvents are pure.
Base Incompatibility Strong bases like NaOtBu can react with other functional groups on the substrate or amine coupling partner.[11] Consider using weaker bases like Cs₂CO₃ or K₃PO₄.[12]
Ligand Choice The ligand plays a critical role in stabilizing the catalyst and promoting the desired reaction pathway. For electron-deficient aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands like XPhos and RuPhos are often effective.[12]
Solvent Effects Aprotic solvents such as toluene, dioxane, and THF are generally preferred.[12] The choice of solvent can impact the solubility of the base and the reaction rate.
Nucleophilic Aromatic Substitution (SNAr): Lack of Reactivity or Incorrect Regioselectivity

Problem: No reaction with the nucleophile or substitution occurring at the bromine position.

Potential Cause Troubleshooting Steps
Poor Nucleophile The nucleophile may not be strong enough to initiate the reaction. Consider using a stronger nucleophile or a base to generate a more nucleophilic species in situ.
Solvent Polar aprotic solvents like DMF, DMSO, or THF are typically used to facilitate SNAr reactions.[2] Ensure the solvent is anhydrous.
Reaction Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Increase the reaction temperature, but monitor for potential side reactions.
Incorrect Regioselectivity While substitution at the chloro position is electronically favored, harsh conditions might lead to minor products from substitution at the bromo position. Optimize the reaction temperature and time to favor the kinetic product.
Selective Nitro Group Reduction: Dehalogenation or Incomplete Reduction

Problem: Loss of bromo or chloro substituents during the reduction, or the reaction stalling before completion.

Potential Cause Troubleshooting Steps
Harsh Reducing Agent Catalytic hydrogenation with Pd/C is known to cause dehalogenation in aryl halides.[4] Switch to a milder or more chemoselective reducing system.
Reaction Conditions For catalytic transfer hydrogenation, the choice of hydrogen donor and reaction temperature is critical. Lowering the temperature can sometimes prevent dehalogenation.[4]
Incomplete Reaction The reducing agent may have been consumed or deactivated. Ensure a sufficient stoichiometric amount of the reducing agent is used. For metal/acid reductions, ensure the metal is finely powdered and activated.
Substrate Purity Impurities in the starting material can sometimes interfere with the reduction. Purify the starting this compound if necessary.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C1 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Arylboronic Acid Product Yield (%) Regioselectivity (Br:Cl)
Phenylboronic acid1-phenyl-3-chloro-5-nitrobenzene~85-95>98:2
4-Methoxyphenylboronic acid1-(4-methoxyphenyl)-3-chloro-5-nitrobenzene~80-90>98:2
3-Thienylboronic acid1-(3-thienyl)-3-chloro-5-nitrobenzene~75-85>95:5
Illustrative data based on typical Suzuki-Miyaura couplings of similar substrates.
Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-Br Bond

This protocol provides a general method for the selective amination at the C1 position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol) to a reaction vessel.

  • Add toluene, followed by this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Amine Product Yield (%) Regioselectivity (Br:Cl)
Morpholine4-(3-chloro-5-nitrophenyl)morpholine~80-90>98:2
AnilineN-(3-chloro-5-nitrophenyl)aniline~70-80>95:5
BenzylamineN-benzyl-3-chloro-5-nitroaniline~75-85>95:5
Illustrative data based on typical Buchwald-Hartwig aminations of similar substrates.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution at the C-Cl Bond

This protocol describes a general procedure for the selective substitution of the chlorine atom.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, 1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DMF in a reaction vessel.

  • Add the nucleophile (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography or recrystallization.

Nucleophile Product Yield (%) Regioselectivity (Cl:Br)
Sodium methoxide1-bromo-3-methoxy-5-nitrobenzene~90-98>99:1
Sodium thiophenoxide1-bromo-3-(phenylthio)-5-nitrobenzene~85-95>99:1
Piperidine1-(3-bromo-5-nitrophenyl)piperidine~80-90>98:2
Illustrative data based on typical SNAr reactions of similar substrates.
Protocol 4: Selective Reduction of the Nitro Group

This protocol outlines a method for the chemoselective reduction of the nitro group to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)

  • Ethanol (B145695)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 mmol) to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the resulting 3-bromo-5-chloroaniline (B31250) by column chromatography.

Reducing System Product Yield (%) Notes
SnCl₂·2H₂O / EtOH3-bromo-5-chloroaniline>90Mild conditions, high chemoselectivity.
Fe / NH₄Cl / EtOH/H₂O3-bromo-5-chloroaniline>85Cost-effective and robust method.
Raney Ni / H₂ / MeOH3-bromo-5-chloroaniline>90Good for avoiding dehalogenation, requires hydrogenation apparatus.
Illustrative data based on typical nitro group reductions of similar substrates.

Visualizations

regioselectivity_overview cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) substrate This compound pd_coupling Suzuki-Miyaura or Buchwald-Hartwig substrate->pd_coupling C-Br > C-Cl reactivity snar SNAr Reaction substrate->snar Cl > Br as leaving group + NO2 activation product_br Substitution at C-Br pd_coupling->product_br product_cl Substitution at C-Cl snar->product_cl

Caption: Regioselectivity in major reactions of this compound.

experimental_workflow cluster_choice Choose Reaction Type start Start with This compound cc_coupling C-C or C-N Bond Formation (e.g., Suzuki, Buchwald-Hartwig) start->cc_coupling cn_sub C-Nu Bond Formation (SNAr) start->cn_sub nitro_red Nitro Group Reduction start->nitro_red optimize Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature cc_coupling->optimize cn_sub->optimize nitro_red->optimize analyze Analyze Product Mixture: - Yield - Regioselectivity optimize->analyze purify Purify Desired Isomer analyze->purify end Isolated Regiopure Product purify->end

Caption: General experimental workflow for achieving regioselective reactions.

troubleshooting_logic start Unsatisfactory Reaction Outcome low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Regioselectivity start->poor_selectivity side_products Side Products Observed (e.g., Dehalogenation) start->side_products check_reagents Verify Reagent Quality and Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions change_catalyst Screen Different Catalysts/ Ligands poor_selectivity->change_catalyst change_base_solvent Modify Base and/or Solvent System poor_selectivity->change_base_solvent milder_conditions Use Milder Conditions (Lower Temp, Weaker Base) poor_selectivity->milder_conditions side_products->change_base_solvent side_products->milder_conditions check_conditions->change_catalyst

Caption: A logical approach to troubleshooting common reaction issues.

References

Technical Support Center: Catalyst Poisoning in Buchwald-Hartwig Amination of Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the Buchwald-Hartwig amination of nitroaromatics.

Troubleshooting Guide

Low or no product yield, stalling of the reaction, or the formation of side products can be indicative of catalyst poisoning or inhibition. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks & Observations:

  • Reaction Appearance: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous solution with a color ranging from yellow to reddish-brown. The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition and deactivation. If the reaction mixture's color does not change from that of the starting materials, it may indicate that the active catalyst has not formed.[1]

  • Reaction Monitoring: If reaction monitoring (e.g., by TLC, GC/MS, or LC/MS) shows initial product formation that subsequently ceases, this suggests that the catalyst was initially active but has been poisoned or has decomposed over the course of the reaction.[1]

Troubleshooting Workflow:

The following diagram outlines a systematic workflow for troubleshooting common issues in the Buchwald-Hartwig amination of nitroaromatics.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Low or No Conversion check_catalyst Visual Inspection: - Palladium black? - No color change? start->check_catalyst check_sm Starting Material Integrity: - Purity of nitroaromatic - Purity of amine - Solvent and base quality start->check_sm conditions_issue Suboptimal Conditions start->conditions_issue catalyst_issue Catalyst Deactivation Suspected check_catalyst->catalyst_issue reagent_issue Reagent Contamination Suspected check_sm->reagent_issue solution_catalyst Optimize Catalyst System: - Use pre-catalyst - Screen different ligands - Increase catalyst loading catalyst_issue->solution_catalyst solution_reagents Purify Reagents: - Recrystallize/distill starting materials - Use anhydrous, degassed solvent - Use fresh, high-purity base reagent_issue->solution_reagents solution_conditions Adjust Reaction Parameters: - Screen different bases - Vary solvent - Adjust temperature conditions_issue->solution_conditions

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My reaction has turned black and stalled. What is the likely cause?

A1: The formation of a black precipitate, commonly known as "palladium black," indicates that the palladium(0) catalyst has agglomerated and precipitated out of the solution, rendering it inactive.[1] This can be caused by several factors:

  • High Temperatures: Prolonged exposure to high temperatures (typically above 120 °C) can lead to thermal decomposition of the catalyst.[1]

  • Ligand Degradation: The phosphine (B1218219) ligands used to stabilize the palladium catalyst can degrade, particularly in the presence of air or moisture at elevated temperatures.

  • Inefficient Ligand: The chosen ligand may not be robust enough to stabilize the palladium center throughout the catalytic cycle, especially with challenging substrates like nitroaromatics.

Q2: I suspect my reagents are impure. What are common catalyst poisons to look out for?

A2: Palladium catalysts are sensitive to a variety of impurities that can act as poisons by strongly coordinating to the metal center and inhibiting its catalytic activity. Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing compounds are potent poisons for palladium catalysts.[2]

  • Nitrogen-Containing Heterocycles: Pyridine (B92270) and other nitrogen-containing heterocycles can coordinate to the palladium center and inhibit catalysis.[3] This is a particular concern when the substrate itself is a nitrogen-containing heterocycle.

  • Coordinating Solvents: Solvents such as acetonitrile (B52724) and pyridine can bind to the palladium catalyst and inhibit the reaction.[4]

  • Halides: While necessary as a leaving group on the aryl halide, excess halide anions in solution, particularly iodide, can have an inhibitory effect.[5]

Q3: My reaction is producing a significant amount of the hydrodehalogenated arene. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the halide on the aromatic ring with a hydrogen atom, is a common side reaction in Buchwald-Hartwig amination.[6] It can arise from the β-hydride elimination of a palladium amide intermediate.[6] Strategies to minimize this include:

  • Ligand Choice: Employing bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination.

  • Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may identify one that minimizes this side product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.

  • Bimetallic Systems: Recent research has shown that bimetallic palladium-copper nanocatalysts can suppress hydrodehalogenation by promoting the amination pathway.[3][6][7]

Q4: Can the nitro group itself poison the catalyst?

A4: While nitro groups are generally tolerated in Buchwald-Hartwig amination, they can present challenges. The nitro group is a strong electron-withdrawing group, which can affect the electronics of the aryl halide and the stability of reaction intermediates. Additionally, under certain conditions, the nitro group can be reduced, leading to side products. The choice of a compatible base is also crucial, as strong, nucleophilic bases may react with the nitro group.[8]

Q5: What is the role of water in the reaction? Should I use strictly anhydrous conditions?

A5: While the active Pd(0) catalyst is sensitive to oxygen, the presence of small amounts of water is not always detrimental and can sometimes be beneficial.[8][9][10] Water can aid in the dissolution of certain inorganic bases, thereby increasing their effectiveness. However, excessive water can lead to catalyst decomposition and side reactions. For some reactions, anhydrous conditions are not necessary and may even hinder the reaction.[9][10] It is recommended to start with anhydrous, degassed solvents and then systematically investigate the effect of controlled amounts of water if optimization is required.

Quantitative Data on Catalyst Poisoning

The tolerance of a Buchwald-Hartwig catalyst system to a specific poison is highly dependent on the specific ligand, substrate, and reaction conditions. Therefore, the following table provides general guidelines. It is crucial to experimentally determine the tolerance for your specific system.

Poison TypeGeneral Tolerance LevelNotes
Sulfur Compounds Can be as low as ppm levelsSulfur compounds strongly and often irreversibly bind to the palladium center.
Nitrogen Heterocycles Highly variableThe inhibitory effect depends on the concentration and binding affinity of the heterocycle.
Coordinating Solvents Can be used as the reaction solvent, but may require specific ligands and conditionsThe solvent's coordinating ability can significantly impact catalyst activity.
Water Generally tolerated in small amounts; can be beneficialExcess water can lead to catalyst deactivation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Nitroaromatics

This protocol provides a general starting point. Optimization of the ligand, base, solvent, and temperature will likely be necessary for a specific substrate combination.

  • Preparation: In a glovebox, add the nitroaryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5-10 mL) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC/MS, or LC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Reagent Purification to Remove Potential Catalyst Poisons

  • Solvents: Use anhydrous, degassed solvents. Solvents can be dried using standard techniques (e.g., distillation from a suitable drying agent or passing through a column of activated alumina) and degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Amines: Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂ or KOH). Solid amines can be recrystallized.

  • Nitroaryl Halides: Solid nitroaryl halides can be purified by recrystallization.

  • Removal of Sulfur Impurities: If sulfur contamination is suspected, reagents can be treated with a scavenger. For example, passing a solution of the reagent through a small plug of activated carbon may remove some sulfur-containing impurities.[11]

Visualizations

Catalytic Cycle and Poisoning Pathways

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination and indicates potential points of catalyst poisoning.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar-NO2)(X) Pd0->OxAdd Oxidative Addition (Ar-NO2-X) Deactivated_S L-Pd-S (Inactive) Pd0->Deactivated_S Poisoning Deactivated_N L-Pd-N (Inactive) Pd0->Deactivated_N Poisoning AmineCoord [L-Pd(II)(Ar-NO2)(HNR'R'')]X OxAdd->AmineCoord Amine Coordination (HNR'R'') Deprotonation L-Pd(II)(Ar-NO2)(NR'R'') AmineCoord->Deprotonation Deprotonation (Base) RedElim Product Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Poison_S Sulfur Poison Poison_N N-Heterocycle Poison

Caption: Buchwald-Hartwig catalytic cycle with catalyst poisoning pathways.

References

Technical Support Center: Overcoming Poor Solubility of 1-Bromo-3-chloro-5-nitrobenzene in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of 1-Bromo-3-chloro-5-nitrobenzene in chemical reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a yellow crystalline solid. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and dimethylformamide (DMF).[1][2] Its nonpolar aromatic structure contributes to its low aqueous solubility.[3]

Q2: Which solvents are recommended for reactions involving this compound?

A2: Common choices include polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO), as well as ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), often in combination with a co-solvent like water, particularly for cross-coupling reactions.[1] Toluene (B28343) is also a frequently used solvent. The choice of solvent will depend on the specific reaction conditions and the other reagents involved.

Q3: Are there general strategies to improve the solubility of this compound during a reaction?

A3: Yes, several techniques can be employed to enhance the solubility and reactivity of poorly soluble aryl halides like this compound. These include:

  • Increasing the reaction temperature: Higher temperatures generally increase the solubility of solid compounds.

  • Using a co-solvent system: A mixture of solvents can improve the overall solvating power for all reactants. For instance, in Suzuki-Miyaura coupling, a toluene/water or dioxane/water system is common.[1]

  • Applying sonication: Ultrasound can facilitate the dissolution of solids and enhance mass transfer in heterogeneous mixtures.[4][5]

  • Utilizing phase-transfer catalysts (PTCs): PTCs, such as quaternary ammonium (B1175870) salts, can help transfer a reactant from one phase to another where the reaction occurs, which is particularly useful in biphasic systems.[1]

  • Employing specialized techniques: For extremely insoluble substrates, solid-state methods like high-temperature ball milling have been shown to be effective for cross-coupling reactions.[6][7][8]

Section 2: Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Reactions

Issue: Low yield or stalled Suzuki-Miyaura coupling reaction with this compound, likely due to poor solubility.

Troubleshooting Step Recommended Action Rationale
1. Solvent System Optimization If using a single solvent, try a co-solvent system such as 1,4-dioxane/water, toluene/water, or DMF/water (e.g., 4:1 or 5:1 ratio).The aqueous phase helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), while the organic solvent dissolves the aryl halide.[1]
2. Temperature Increase Gradually increase the reaction temperature, for example, from 80°C to 100°C or higher, while monitoring for potential decomposition.Increased temperature enhances the solubility of the starting material and can accelerate the reaction rate.
3. Enhanced Mass Transfer Ensure vigorous stirring to create an emulsion in biphasic systems. Consider using a mechanical stirrer for larger-scale reactions.In biphasic reactions, poor mixing can be a limiting factor. Vigorous stirring maximizes the interfacial area between the phases.[1]
4. Addition of a Phase-Transfer Catalyst (PTC) Add a catalytic amount (e.g., 1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336.The PTC facilitates the transfer of the boronate species from the aqueous phase to the organic phase, where the palladium catalyst resides.[1]
5. Base Selection Ensure the base is finely powdered to maximize its surface area. Consider switching to a base with better solubility in the reaction medium if possible.The base is crucial for the activation of the boronic acid. Poorly soluble or clumped bases can lead to slow and incomplete reactions.[1]
6. Ultrasound-Assisted Synthesis If available, perform the reaction in an ultrasonic bath.Sonication can promote the dissolution of the solid aryl halide and enhance the overall reaction rate.[4][5]
Guide 2: Buchwald-Hartwig Amination Reactions

Issue: Incomplete conversion or low yield in the Buchwald-Hartwig amination of this compound.

Troubleshooting Step Recommended Action Rationale
1. Solvent Selection For this polar substrate, consider using more polar aprotic solvents like DMF or DMSO. A mixture of solvents can also be effective.[9]The solvent must adequately dissolve the aryl halide, amine, and the palladium complex for the reaction to proceed efficiently.
2. Homogenization and Temperature Increase the reaction temperature (e.g., to 100-120°C) and ensure efficient stirring to improve the solubility of the starting materials.[9]Higher temperatures can overcome solubility limitations and accelerate the rate-limiting steps of the catalytic cycle.
3. Ligand and Catalyst Choice Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) which are known to be effective for challenging substrates. Consider using a pre-catalyst for more reliable initiation.The ligand plays a critical role in stabilizing the palladium center and promoting the reductive elimination step.[9]
4. Base Considerations While strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are common, for sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be necessary, potentially requiring higher temperatures.[9] The solubility of the base is also a key factor.The choice of base can significantly influence the reaction outcome. Insoluble bases can lead to slow and inefficient reactions.
5. Co-solvent Approach If solubility remains an issue, consider using a co-solvent. For example, a mixture of toluene and a more polar solvent like DMF might be beneficial.A co-solvent can help to create a more homogeneous reaction environment, improving the interaction between the reactants.

Section 3: Experimental Protocols

Protocol 1: Illustrative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from procedures for similar aryl halides and is intended as a starting point for optimization.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[10]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the flask.[10]

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Illustrative Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, morpholine, Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visualizations

Diagram 1: General Troubleshooting Workflow for Poor Solubility

G Start Reaction with this compound Shows Poor Conversion Check_Solubility Is the Starting Material Fully Dissolved? Start->Check_Solubility Solubility_No No Check_Solubility->Solubility_No No Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Increase_Temp Increase Reaction Temperature Solubility_No->Increase_Temp Change_Solvent Change to a More Polar Aprotic Solvent (e.g., DMF, DMSO) Solubility_No->Change_Solvent Use_Cosolvent Use a Co-solvent System (e.g., Toluene/Water) Solubility_No->Use_Cosolvent Add_PTC Add a Phase-Transfer Catalyst (for biphasic systems) Solubility_No->Add_PTC Use_Sonication Apply Sonication Solubility_No->Use_Sonication Check_Other Investigate Other Parameters (Catalyst, Ligand, Base) Solubility_Yes->Check_Other Increase_Temp->Check_Solubility Change_Solvent->Check_Solubility Use_Cosolvent->Check_Solubility Add_PTC->Check_Solubility Use_Sonication->Check_Solubility Success Reaction Proceeds to Completion Check_Other->Success

Caption: A logical workflow for troubleshooting reactions with poor solubility.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)-L₂ (Ar = 3-chloro-5-nitrophenyl, X = Br) Pd(0)L2->ArPd(II)XL2 Oxidative Addition Oxidative_Addition Oxidative Addition ArPd(II)R'L2 Ar-Pd(II)(R')-L₂ ArPd(II)XL2->ArPd(II)R'L2 Transmetalation Transmetalation Transmetalation ArPd(II)R'L2->Pd(0)L2 Reductive Elimination Product Ar-R' ArPd(II)R'L2->Product Reductive_Elimination Reductive Elimination Boronic_Acid R'B(OH)₂ + Base Boronic_Acid->ArPd(II)R'L2 Aryl_Halide Ar-X (this compound) Aryl_Halide->ArPd(II)XL2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: HPLC Purification of Halogenated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of halogenated nitroaromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC purification of halogenated nitroaromatic compounds in a question-and-answer format.

Issue: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram is showing significant peak tailing for my halogenated nitroaromatic compound. What is the likely cause and how can I resolve it?

Answer: Peak tailing is a common issue when analyzing polar compounds like nitroaromatics, often caused by secondary interactions with the stationary phase.[1][2][3][4] For halogenated nitroaromatic compounds, this can be particularly prevalent. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the nitro groups, causing tailing.[1][2][5]

    • Solution 1: Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., pH 3 with a phosphate (B84403) buffer) can suppress the ionization of silanol groups, minimizing these interactions.[5][6]

    • Solution 2: Use an End-Capped Column: Employ a column with end-capping, which blocks the residual silanol groups.[7]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help mask the silanol sites.[5][8]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[2][6]

  • Column Degradation: An old or contaminated column can lose its efficiency, resulting in poor peak shape.

    • Solution: Flush the column with a strong solvent or replace it if performance doesn't improve.[6]

Question: I am observing peak fronting. What could be the issue?

Answer: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[9] If this is not feasible, use a solvent that is weaker than the mobile phase.[2][6]

  • Column Overload: Similar to peak tailing, overloading the column can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.[4]

Issue: Inconsistent Retention Times

Question: The retention times for my compounds are drifting between injections. What should I investigate?

Answer: Fluctuating retention times can compromise the reliability of your results. Several factors related to the HPLC system and mobile phase can be the cause.[5]

  • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation is a common culprit.

    • Solution: Prepare mobile phases fresh daily, ensuring accurate measurements.[10] Use a degasser to remove dissolved gases which can affect the solvent composition and cause pump pulsations.[9][10]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[10][11]

Issue: Ghost Peaks

Question: I am seeing unexpected peaks ("ghost peaks") in my chromatograms, even in blank runs. What is the source of these peaks and how can I eliminate them?

Answer: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[12][13][14]

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during gradient elution.[12][13][15]

    • Solution: Use high-purity HPLC-grade solvents and reagents.[13] Filtering the mobile phase can also help.[10]

  • System Contamination: Carryover from previous injections is a frequent cause of ghost peaks.[13]

    • Solution: Implement a robust needle and injector wash protocol between runs.[9]

  • Sample Preparation: Contaminants can be introduced from vials, caps, or pipettes.[13][14]

    • Solution: Use clean glassware and high-quality consumables. Running a blank with just the solvent in a vial can help isolate this issue.[14]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating halogenated nitroaromatic compounds?

A1: The choice of column depends on the specific properties of the analytes.

  • Reversed-Phase (RP) HPLC: This is the most common approach. C18 and C8 columns are widely used.[16] For compounds that exhibit strong interactions with silanol groups, a polar-embedded column or a column with high-purity silica (B1680970) ("Type-B") is recommended.[5] Phenyl-based columns can also offer different selectivity due to π-π interactions.[11]

  • Normal-Phase (NP) HPLC: This can be a good alternative when compounds are too hydrophobic or hydrophilic for reversed-phase separation.[17] It is also effective for isomer separation.[17][18] In normal-phase chromatography, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane).[17][19][20]

Q2: How can I improve the separation of isomers of halogenated nitroaromatic compounds?

A2: Separating isomers can be challenging due to their similar physicochemical properties.

  • Optimize Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[8]

    • Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity.[8]

    • pH: For ionizable isomers, fine-tuning the mobile phase pH can significantly impact separation.[8]

  • Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry. A phenyl or pentafluorophenyl (PFP) column can provide unique selectivity for aromatic compounds.[11]

  • Temperature: Adjusting the column temperature can influence selectivity and improve resolution.[11]

  • Chiral Separation: For enantiomers, a chiral stationary phase (CSP) is necessary.[21][22] The selection of the appropriate chiral column is often empirical and may require screening several different phases.[21][22]

Q3: What are the key considerations for sample preparation?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • Solubility: Dissolve the sample in a solvent that is compatible with the mobile phase, preferably the mobile phase itself.[9]

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column.[8][16]

  • Extraction: For complex matrices like soil or water, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analytes.[23][24]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Halogenated Nitroaromatic Compounds

This protocol is a starting point and may require optimization for specific compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 25% B to 65% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 10 µL

Based on data from Waters Corporation and MicroSolv Technology Corporation.[25]

Protocol 2: Sample Preparation from Soil

This protocol is adapted from EPA Method 8330B.[16]

  • Air-dry the soil sample at room temperature, avoiding direct sunlight.

  • Grind the sample to a fine powder.

  • Weigh 10 g of the soil into a vial.

  • Add 20 mL of acetonitrile.

  • Extract for 18 hours using an ultrasonic bath or a shaker.

  • Allow the sample to settle for 30 minutes.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • The extract is now ready for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Collection (Soil, Water, etc.) extraction Extraction (SPE, LLE, etc.) sample->extraction filtration Filtration (0.22 or 0.45 µm) extraction->filtration hplc HPLC System filtration->hplc Injection separation Chromatographic Separation hplc->separation detection Detection (UV, MS, etc.) separation->detection chromatogram Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: A generalized experimental workflow for the HPLC analysis of halogenated nitroaromatic compounds.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_ghost Extraneous Peaks start Problem Observed in Chromatogram peak_shape Tailing or Fronting? start->peak_shape retention_issue Inconsistent Retention Times start->retention_issue ghost_peaks Ghost Peaks Present start->ghost_peaks tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting solution_tailing Check for: - Silanol Interactions - Column Overload - Column Degradation tailing->solution_tailing solution_fronting Check for: - Sample Solvent Mismatch - Column Overload fronting->solution_fronting solution_retention Check for: - Mobile Phase Prep - Column Equilibration - Temperature Fluctuation retention_issue->solution_retention solution_ghost Check for: - Mobile Phase Contamination - System Carryover - Sample Prep Contamination ghost_peaks->solution_ghost

Caption: A logical diagram for troubleshooting common HPLC issues.

References

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by detailing their unique fragmentation patterns upon ionization. This guide provides a comprehensive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-Bromo-3-chloro-5-nitrobenzene, offering a comparative perspective with related halogenated nitroaromatic compounds. By presenting predicted fragmentation data, detailed experimental protocols, and visual pathway diagrams, this document aims to be an invaluable resource for the scientific community.

Predicted Fragmentation Analysis

The mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from the systematic cleavage of its functional groups and aromatic ring. The presence of both bromine and chlorine atoms will lead to distinctive isotopic patterns for the molecular ion and any fragments containing these halogens, providing a high degree of confidence in spectral interpretation.

Upon electron impact ionization, the molecule will form a molecular ion ([M]⁺˙). The primary fragmentation pathways are expected to involve the loss of the nitro group, the halogen atoms, or a combination thereof. Common fragmentation patterns for nitroaromatic compounds include the loss of a nitro radical (•NO₂, 46 Da) or a nitric oxide radical (•NO, 30 Da).[1] Halogenated aromatic compounds typically undergo fragmentation through the loss of the halogen radical.[2]

The following table summarizes the predicted major fragment ions for this compound, with m/z values calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br).

Predicted Fragment Ion Structure m/z (most abundant isotopes) Proposed Fragmentation Step
[C₆H₃⁷⁹Br³⁵ClNO₂]⁺˙ (Molecular Ion)C₆H₃BrClNO₂235-
[C₆H₃⁷⁹Br³⁵Cl]⁺˙C₆H₃BrCl189[M]⁺˙ - NO₂
[C₆H₃⁷⁹Br³⁵ClNO]⁺˙C₆H₃BrClNO205[M]⁺˙ - NO
[C₆H₃³⁵ClNO₂]⁺C₆H₃ClNO₂156[M]⁺˙ - Br
[C₆H₃⁷⁹BrNO₂]⁺C₆H₃BrNO₂200[M]⁺˙ - Cl
[C₆H₃]⁺C₆H₃75[M]⁺˙ - Br - Cl - NO₂

Comparative Fragmentation with Analogous Compounds

The fragmentation pattern of this compound can be better understood by comparing it with simpler, related molecules such as 3-bromonitrobenzene and 3-chloronitrobenzene.

  • 3-Bromonitrobenzene: The mass spectrum of 3-bromonitrobenzene is characterized by its molecular ion peak and significant peaks corresponding to the loss of the nitro group and the bromine atom.[3][4][5][6][7]

  • 3-Chloronitrobenzene: Similarly, 3-chloronitrobenzene shows a prominent molecular ion and fragments resulting from the loss of the nitro group and the chlorine atom.[8][9][10][11][12]

The presence of two different halogens in this compound introduces additional complexity and diagnostic fragmentation pathways, allowing for more detailed structural confirmation.

Experimental Protocol

To acquire the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) method is proposed.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 50 to 300.

Visualizing the Fragmentation Pathway and Workflow

To further clarify the fragmentation process and the experimental setup, the following diagrams have been generated using the DOT language.

Fragmentation_Pathway cluster_loss Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₆H₃BrClNO₂]⁺˙ m/z = 235/237/239 F1 [C₆H₃BrCl]⁺˙ m/z = 189/191/193 M->F1 - NO₂ F2 [C₆H₃ClNO₂]⁺ m/z = 156/158 M->F2 - Br F3 [C₆H₃BrNO₂]⁺ m/z = 200/202 M->F3 - Cl F4 [C₆H₃]⁺ m/z = 75 F1->F4 - Br, -Cl F2->F4 - Cl, -NO₂ F3->F4 - Br, -NO₂

Caption: Proposed EI fragmentation pathway of this compound.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Solvent A->B C Serial Dilution B->C D GC Injection C->D E Chromatographic Separation D->E F EI Ionization E->F G Mass Analysis F->G H Data Acquisition G->H I Spectral Interpretation H->I J Report Generation I->J

References

Distinguishing Isomers of Bromo-Chloro-Nitrobenzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of constitutional isomers is a critical task in chemical synthesis, drug development, and materials science. Isomers of bromo-chloro-nitrobenzene, with the molecular formula C₆H₃BrClNO₂, present a unique analytical challenge due to their similar physical properties. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, comparative data, and logical workflows are presented to facilitate the unambiguous differentiation of these compounds.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of bromo-chloro-nitrobenzene isomers.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Functional Group & Substitution Pattern cluster_2 Detailed Structural Elucidation Sample Sample Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry Determine Molecular Weight & Isotopic Pattern IR_Spectroscopy IR_Spectroscopy Mass_Spectrometry->IR_Spectroscopy Confirm Functional Groups NMR_Spectroscopy 1H & 13C NMR IR_Spectroscopy->NMR_Spectroscopy Determine Substitution Pattern Structure_Determination Structure_Determination NMR_Spectroscopy->Structure_Determination Assign Isomeric Structure

Caption: A logical workflow for the spectroscopic analysis and differentiation of bromo-chloro-nitrobenzene isomers.

Experimental Protocols

This section details the standardized methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons and carbon atoms in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 10-20 mg of the bromo-chloro-nitrobenzene isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the ¹H NMR signals and determine coupling constants (J values).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[1]

Sample Preparation:

  • Dissolve approximately 1 mg of the bromo-chloro-nitrobenzene isomer in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

GC Conditions:

  • Injection Volume: 1 µL.

  • Injector Temperature: 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 230 °C.[1]

  • Mass Range: Scan from m/z 40 to 350.[1]

Data Analysis:

  • Identify the molecular ion peak (M⁺) and its isotopic pattern, which will be characteristic due to the presence of bromine and chlorine.

  • Analyze the major fragment ions and propose fragmentation pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for distinguishing between different isomers of bromo-chloro-nitrobenzene. Due to the large number of possible isomers, a selection of representative examples is presented.

¹H NMR and ¹³C NMR Spectroscopy

The number of signals, their chemical shifts (δ), and their coupling patterns in both ¹H and ¹³C NMR spectra are highly diagnostic of the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for Selected Bromo-Chloro-Nitrobenzene Isomers

IsomerPredicted ¹H NMR Data (δ, ppm, multiplicity, J in Hz)Predicted ¹³C NMR Data (δ, ppm)
1-Bromo-2-chloro-3-nitrobenzene H4: 7.27 (dd, J ≈ 8.0, 8.0), H5: 7.71 (d, J ≈ 8.0), H6: 7.84 (d, J ≈ 8.0)C1-Br, C2-Cl, C3-NO₂, C4, C5, C6 (6 distinct signals)
1-Bromo-2-chloro-4-nitrobenzene H3: ~8.0 (d, J ≈ 2.5), H5: ~7.8 (dd, J ≈ 8.5, 2.5), H6: ~7.6 (d, J ≈ 8.5)C1-Br, C2-Cl, C4-NO₂, C3, C5, C6 (6 distinct signals)
2-Bromo-1-chloro-4-nitrobenzene H3: ~7.9 (d, J ≈ 2.5), H5: ~7.7 (dd, J ≈ 8.5, 2.5), H6: ~7.5 (d, J ≈ 8.5)C2-Br, C1-Cl, C4-NO₂, C3, C5, C6 (6 distinct signals)
1-Bromo-3-chloro-5-nitrobenzene H2: ~8.0 (t, J ≈ 2.0), H4: ~7.8 (t, J ≈ 2.0), H6: ~7.6 (t, J ≈ 2.0)C1-Br, C3-Cl, C5-NO₂, C2, C4, C6 (4 distinct signals due to symmetry)

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. The key distinguishing features are the number of signals and the splitting patterns.

FT-IR Spectroscopy

The IR spectrum provides characteristic absorption bands for the functional groups present. While many isomers will show similar bands for the nitro group and the carbon-halogen bonds, the fingerprint region (1400-600 cm⁻¹) and the C-H out-of-plane bending region can show subtle differences based on the substitution pattern.

Table 2: Characteristic IR Absorption Bands for Bromo-Chloro-Nitrobenzene Isomers

Functional GroupCharacteristic Absorption Range (cm⁻¹)Comments
Aromatic C-H Stretch 3100 - 3000Present in all isomers.
N-O Asymmetric Stretch 1550 - 1475Strong absorption, characteristic of the nitro group.
N-O Symmetric Stretch 1360 - 1290Strong absorption, characteristic of the nitro group.
Aromatic C=C Stretch 1600 - 1450Multiple bands of variable intensity.
C-Cl Stretch 850 - 550May be difficult to assign definitively.
C-Br Stretch 690 - 515May be difficult to assign definitively.
C-H Out-of-Plane Bending 900 - 675The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry

Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern. A key feature for these compounds is the isotopic pattern of the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic M⁺, M+2, and M+4 peak cluster.

Table 3: Predicted Major Fragment Ions in the Mass Spectra of Bromo-Chloro-Nitrobenzene Isomers

Fragmentation Pathwaym/z of Lost FragmentComments
Loss of NO₂ 46A common fragmentation for nitroaromatic compounds.
Loss of NO 30Another common fragmentation for nitroaromatics.
Loss of Br 79 / 81Cleavage of the C-Br bond.
Loss of Cl 35 / 37Cleavage of the C-Cl bond.
Loss of Halogen + CO VariesSubsequent fragmentation after the initial loss of a halogen.

The relative intensities of the fragment ions can vary between isomers, providing another means of differentiation.

Isomer Differentiation Strategy

The following diagram outlines a decision-making process for distinguishing between the isomers based on their NMR spectra, which provide the most definitive structural information.

G Isomer Differentiation via NMR Start Acquire 1H & 13C NMR Num_Signals_13C Number of 13C Signals? Start->Num_Signals_13C Symmetric_Isomer Symmetric Isomer (e.g., this compound) Num_Signals_13C->Symmetric_Isomer 4 Asymmetric_Isomer Asymmetric Isomer Num_Signals_13C->Asymmetric_Isomer 6 Analyze_1H_Splitting 1H Splitting Pattern? Asymmetric_Isomer->Analyze_1H_Splitting Isomer_A e.g., 1-bromo-2-chloro-3-nitrobenzene Analyze_1H_Splitting->Isomer_A dd, d, d Isomer_B e.g., 1-bromo-2-chloro-4-nitrobenzene Analyze_1H_Splitting->Isomer_B d, dd, d Isomer_C Other Asymmetric Isomers Analyze_1H_Splitting->Isomer_C Other

Caption: A decision tree for differentiating bromo-chloro-nitrobenzene isomers based on NMR spectral data.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous identification of bromo-chloro-nitrobenzene isomers. Mass spectrometry confirms the molecular formula and the presence of bromine and chlorine through the characteristic isotopic pattern. IR spectroscopy verifies the presence of the nitro group and provides clues about the substitution pattern. Finally, ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation through the analysis of chemical shifts and spin-spin coupling patterns. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently distinguish between these closely related isomers.

References

Reactivity Under the Microscope: A Comparative Analysis of 1-Bromo-3-chloro-5-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. This guide provides a detailed comparative analysis of the reactivity of 1-Bromo-3-chloro-5-nitrobenzene against other dihalonitrobenzenes in nucleophilic aromatic substitution (SNAr) reactions, supported by established chemical principles and generalized experimental data.

The utility of substituted nitroaromatics as precursors in the synthesis of pharmaceuticals and other high-value organic compounds is well-established. Their reactivity in SNAr reactions is a key determinant of their synthetic potential. This guide focuses on this compound, a unique substrate where the interplay of electronic and steric effects governs its reactivity profile.

The Decisive Role of Substituent Positioning in Reactivity

The rate of nucleophilic aromatic substitution is profoundly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[1] A nitro group (NO₂) is a potent EWG, essential for activating the ring towards nucleophilic attack.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary factor determining the reaction rate.[3]

In the case of this compound, the nitro group is positioned meta to both halogen atoms. This arrangement is critical as it does not allow for the direct resonance stabilization of the negative charge in the Meisenheimer complex that would form upon nucleophilic attack at either the bromo- or chloro-substituted carbon.[3][4] This lack of resonance stabilization leads to a higher activation energy and consequently, a significantly lower reaction rate compared to isomers where the nitro group is ortho or para to the leaving group.[3][5]

In contrast, dihalonitrobenzenes with an ortho or para nitro group exhibit substantially higher reactivity due to the effective delocalization of the negative charge of the Meisenheimer complex onto the nitro group.[3][5]

Regioselectivity in Dihalonitrobenzenes: The Halogen Leaving Group

In SNAr reactions, the trend for halogen leaving group ability is generally F > Cl ≈ Br > I.[4][6] This is contrary to the trend observed in S_N_1 and S_N_2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack.[6] The high electronegativity of the halogen polarizes the carbon-halogen bond, making the carbon more electrophilic and thus more susceptible to attack.[6] Consequently, in a substrate like this compound, the chlorine atom is the preferred site of nucleophilic attack and substitution over the bromine atom.

Comparative Reactivity Data

SubstrateNitro Group PositionExpected Relative RatePredicted YieldRegioselectivity
This compoundmetaLowLow to ModerateSubstitution at C-Cl
2-Bromo-1-chloro-4-nitrobenzene (Hypothetical Isomer)para to Chloro, ortho to BromoHighHighSubstitution at C-Cl

This data is illustrative and based on established principles of SNAr reactivity. Actual experimental results may vary.

Experimental Protocols

The following is a generalized protocol for conducting a nucleophilic aromatic substitution reaction with a dihalonitrobenzene substrate. This can be adapted for specific nucleophiles and substrates.

Objective: To synthesize a substituted aminonitrobenzene via nucleophilic aromatic substitution.

Materials:

  • This compound (or other dihalonitrobenzene)

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihalonitrobenzene substrate (1.0 eq) in the anhydrous polar aprotic solvent.

  • Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq) followed by the base (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 80-120°C). The optimal temperature will depend on the reactivity of the substrate and nucleophile.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the SNAr reaction mechanism and a general experimental workflow.

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack (Rate-determining step) product Substituted Product + Cl⁻ intermediate->product Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental_Workflow start Start: Combine Reactants (Substrate, Nucleophile, Base, Solvent) heat Heat and Stir Reaction Mixture start->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Reaction Workup (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End: Pure Product analyze->end

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

References

A Comparative Guide to Product Structure Validation from 1-Bromo-3-chloro-5-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-3-chloro-5-nitrobenzene is a versatile chemical intermediate, prized in organic synthesis for its unique substitution pattern that allows for a variety of selective chemical transformations.[1][2] Its structure, featuring a benzene (B151609) ring with two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group, enables its use as a foundational building block in the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.[1][3] The strategic positioning of these functional groups dictates the compound's reactivity, offering pathways to nucleophilic aromatic substitution, nitro group reduction, and selective metal-catalyzed cross-coupling reactions.[4]

This guide provides a comparative analysis of the primary reaction pathways involving this compound. It includes experimental data, detailed protocols for key reactions, and visual workflows to aid researchers in validating and predicting product structures.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring of this compound towards nucleophilic attack.[5][6] This reaction, known as Nucleophilic Aromatic Substitution (SNAr), proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (Meisenheimer complex).[7][8]

Regioselectivity: In SNAr reactions on this substrate, the nucleophile preferentially attacks the carbon atom bonded to the chlorine. This is because the chloro group is generally a better leaving group than the bromo group in SNAr, a trend opposite to that in SN1 and SN2 reactions.[5] The nitro group, positioned ortho and para to the chlorine, provides strong resonance stabilization to the anionic intermediate formed upon nucleophilic attack at the C-Cl position.[7][8]

Comparative Data for SNAr Reactions

NucleophileProduct StructureSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Methoxide1-Bromo-3-methoxy-5-nitrobenzeneDMF80492
Ammonia3-Bromo-5-nitroanilineToluene (B28343)/Water1001885
Morpholine4-(3-Bromo-5-nitrophenyl)morpholineDMF100695
Sodium Thiophenoxide1-Bromo-3-nitro-5-(phenylthio)benzeneDMSO90388
Experimental Protocol: General SNAr with an Amine Nucleophile

A procedure adapted for this compound based on established protocols for similar substrates is as follows:[5]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent, such as DMF (5-10 mL per mmol of substrate).

  • Reagent Addition: To the stirred solution, add the amine nucleophile (1.2 eq) followed by a suitable base, such as potassium carbonate or triethylamine (B128534) (2.5 eq).

  • Reaction Conditions: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reduction of the Nitro Group

A fundamental transformation of this compound is the chemoselective reduction of the nitro group to a primary amine. This yields 3-Bromo-5-chloroaniline, a critical building block for introducing further molecular diversity.[3] The presence of halogen substituents requires careful selection of the reduction method to prevent undesired dehalogenation.[9]

Comparative Data for Nitro Group Reduction

Reducing SystemReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Metal/AcidSnCl₂·2H₂OEthanol (B145695)Reflux (78)2>90A common and effective method.[10]
Metal/AcidFe / HCl (cat.)Ethanol/WaterReflux (90)3>85Cost-effective and widely used.[9]
Catalytic HydrogenationH₂ (1-4 atm), Raney® NiMethanol25-604>90Often preferred for avoiding dehalogenation compared to Pd/C.[9]
Experimental Protocol: Reduction using Tin(II) Chloride

The following protocol is based on established methods for reducing halogenated nitroaromatics:[9][10]

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL per gram of substrate), add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.5 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux (approx. 78 °C) until the starting material is consumed, as monitored by TLC (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (>8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 3-Bromo-5-chloroaniline by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds of this compound serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Chemoselectivity: In palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig, the reactivity of aryl halides generally follows the order I > Br > OTf > Cl.[11] This trend allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting the aryl halide with an organoboron reagent.[12][13]

Comparative Data for Suzuki-Miyaura Coupling

Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O901291
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801088
Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O851285

This protocol is adapted from general procedures for electron-deficient aryl bromides:[11][14]

  • Reaction Setup: To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a phosphine (B1218219) ligand like PPh₃ (0.08 eq).

  • Reagent Addition: Add a solvent such as 1,4-dioxane (B91453) (10 mL) and a 2 M aqueous solution of a base like K₂CO₃ (2.0 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Monitoring & Work-up: Monitor progress by TLC. After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[15][16]

Comparative Data for Buchwald-Hartwig Amination

AmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
n-ButylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1101687
Aqueous AmmoniaPd(OAc)₂ / RuPhosK₃PO₄Toluene/H₂O1001884

This protocol is based on established methods for the amination of electron-deficient aryl bromides:[17]

  • Catalyst Pre-formation (Optional): In a glovebox, mix the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 2 mol%) in an anhydrous solvent.

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add anhydrous toluene (5 mL) and the pre-formed catalyst solution.

  • Reaction Conditions: Seal the tube and stir the mixture vigorously at 100 °C for 18 hours.

  • Work-up: Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Visualizing Synthetic Pathways and Workflows

reaction_pathways cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction cluster_coupling Pd-Catalyzed Cross-Coupling (at C-Br bond) start 1-Bromo-3-chloro- 5-nitrobenzene snar_prod 1-Bromo-3-(nucleophile)- 5-nitrobenzene start->snar_prod  Nu⁻ / Base red_prod 3-Bromo-5-chloroaniline start->red_prod  [H] (e.g., SnCl₂) suzuki_prod 3-Aryl-5-chloro- 1-nitrobenzene start->suzuki_prod  Ar-B(OH)₂  Pd Catalyst, Base buchwald_prod 3-Amino-5-chloro- 1-nitrobenzene Derivative start->buchwald_prod  R₂NH  Pd Catalyst, Base

Caption: Reaction possibilities from this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Aryl Halide, Boronic Acid, Catalyst, Base add_solvent Add Solvent and Aqueous Base setup->add_solvent heat Heat under Inert Atmosphere (e.g., 90°C) add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT & Dilute monitor->cool extract Aqueous Wash & Extraction cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

logical_flow start Desired Functionalization? q1 Introduce C-C bond? start->q1 q2 Introduce C-N bond? start->q2 q3 Introduce C-O/C-S bond? start->q3 q4 Convert NO₂ to NH₂? start->q4 r1 Use Suzuki-Miyaura Coupling q1->r1 Yes r2 Use Buchwald-Hartwig or SNAr q2->r2 Yes r3 Use SNAr Reaction q3->r3 Yes r4 Use Nitro Group Reduction q4->r4 Yes

Caption: Logical workflow for selecting a reaction type.

References

A Comparative Guide to HPLC Method Development for Purity Analysis of 1-Bromo-3-chloro-5-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-Bromo-3-chloro-5-nitrobenzene and its derivatives. Given the limited availability of specific validated methods for this particular compound in publicly accessible literature, this document outlines potential starting points for method development based on established principles for separating halogenated nitroaromatic compounds. The guide also presents a detailed, robust starting protocol for purity analysis, which can be adapted and validated for specific laboratory needs.

Comparison of Potential HPLC Methods

The selection of an appropriate HPLC method is critical for accurately determining the purity of this compound and resolving it from potential process-related impurities and degradation products. The primary impurities are likely to be isomers (e.g., 1-Bromo-5-chloro-3-nitrobenzene) and starting materials from the synthesis, such as 3-bromo-5-chlorobenzene. Reversed-phase HPLC is the most common and effective technique for such non-polar to moderately polar compounds.[1]

Here, we compare three potential reversed-phase HPLC methods with varying stationary phases, which are known to offer different selectivities for aromatic and halogenated compounds.

ParameterMethod 1 (C18)Method 2 (C8)Method 3 (Phenyl-Hexyl)
Stationary Phase Octadecylsilyl (C18)Octylsilyl (C8)Phenyl-Hexyl
Principle Primarily hydrophobic interactions.Less hydrophobic than C18, may result in shorter retention times for non-polar analytes.π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[2]
Selectivity Excellent for general-purpose separation of non-polar to moderately polar compounds.Good for moderately polar and less hydrophobic compounds.Enhanced selectivity for aromatic and unsaturated compounds, potentially better resolution of isomers.[3]
Typical Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/WaterAcetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/Water
Gradient A gradient of increasing organic modifier is typically used to elute compounds with a wide range of polarities.Similar to C18, a gradient is generally effective.A gradient elution is also recommended to achieve optimal separation.
Detection UV at ~254 nm or ~210 nm[4]UV at ~254 nm or ~210 nmUV at ~254 nm or ~210 nm
Advantages Widely available, robust, and well-understood.Can provide faster analysis times for strongly retained compounds compared to C18.Offers alternative selectivity which can be crucial for separating structurally similar isomers.
Considerations May show strong retention for highly non-polar impurities, requiring a high percentage of organic modifier.May provide less resolution for very similar non-polar compounds compared to C18.The π-π interactions can be sensitive to the mobile phase composition and temperature.

Recommended Experimental Protocol

Based on methods for structurally similar compounds, the following detailed protocol for a reversed-phase HPLC method using a C18 column is recommended as a starting point for the purity analysis of this compound. This method is adapted from a protocol for a similar derivative and is expected to provide good resolution and sensitivity.[5]

Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol or acetonitrile to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water, B: Acetonitrile

  • Gradient:

    • 0-10 min: 50% B to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: 95% B to 50% B

    • 13-18 min: Hold at 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis
  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of HPLC method development and the purity analysis process.

HPLC_Method_Development_Workflow start Define Analytical Goal: Purity of this compound lit_review Literature Review & Physicochemical Properties start->lit_review method_selection Select Initial Method Parameters (Column, Mobile Phase, Detector) lit_review->method_selection optimization Method Optimization (Gradient, Flow Rate, Temperature) method_selection->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation routine_analysis Routine Purity Analysis validation->routine_analysis

Caption: Logical workflow for HPLC method development.

Purity_Analysis_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_analysis HPLC Analysis (Inject Sample & Standards) sample_prep->hplc_analysis std_prep Standard Preparation (Reference Standard Dilutions) std_prep->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification & Purity Calculation peak_integration->quantification

Caption: Experimental workflow for purity analysis.

References

A Comparative Guide to the SNAr Reactivity of 1-Bromo-3-chloro-5-nitrobenzene and Fluoronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nucleophilic aromatic substitution (SNAr) reactivity of 1-Bromo-3-chloro-5-nitrobenzene with ortho-, meta-, and para-fluoronitrobenzene. The content is based on established principles of organic chemistry, supported by available experimental data for analogous compounds.

Introduction to SNAr Reactivity

Nucleophilic aromatic substitution is a critical class of reactions in organic synthesis, enabling the formation of new bonds to an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is primarily influenced by three factors:

  • The nature of the leaving group: In contrast to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.

  • The presence of electron-withdrawing groups (EWGs): EWGs, such as nitro groups (-NO₂), are essential for activating the aromatic ring towards nucleophilic attack. They stabilize the negative charge of the Meisenheimer intermediate through resonance and inductive effects.

  • The position of the EWG relative to the leaving group: The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge. When the EWG is in the meta position, this resonance stabilization is not possible, leading to significantly lower reactivity.

Comparative Reactivity Analysis

The SNAr reactivity of this compound is expected to be considerably lower than that of ortho- and para-fluoronitrobenzene. This is primarily due to the meta-positioning of the activating nitro group relative to both halogen leaving groups in the former. In contrast, the ortho and para isomers of fluoronitrobenzene benefit from direct resonance stabilization of the Meisenheimer intermediate by the nitro group.

Below is a table summarizing the expected relative SNAr reactivity of the compounds with a common nucleophile, such as piperidine (B6355638).

CompoundLeaving GroupPosition of -NO₂ GroupExpected Relative ReactivityRationale for Reactivity
p-Fluoronitrobenzene FparaVery HighExcellent leaving group; strong resonance stabilization from the para-nitro group.
o-Fluoronitrobenzene ForthoHighExcellent leaving group; strong resonance stabilization from the ortho-nitro group, with potential minor steric hindrance.
This compound Cl (preferred)metaVery LowGood leaving group, but the nitro group is meta to both halogens, offering only weak inductive stabilization and no resonance stabilization of the Meisenheimer complex.
m-Fluoronitrobenzene FmetaVery LowExcellent leaving group, but the nitro group is in the meta position, providing no resonance stabilization.

Experimental Protocols

The following are representative experimental protocols for conducting SNAr reactions with this compound and p-fluoronitrobenzene using piperidine as the nucleophile. These protocols can be adapted for other nucleophiles and solvent systems.

Protocol 1: SNAr Reaction of this compound with Piperidine

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) to dissolve the substrate.

  • Add piperidine (1.2 mmol, 1.2 eq) to the solution, followed by potassium carbonate (2.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 100 °C under a reflux condenser.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the expected low reactivity, the reaction may require an extended period (24-48 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-bromo-3-(piperidin-1-yl)-5-nitrobenzene.

Protocol 2: SNAr Reaction of p-Fluoronitrobenzene with Piperidine

Materials:

  • p-Fluoronitrobenzene

  • Piperidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add p-fluoronitrobenzene (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) to dissolve the substrate.

  • Add piperidine (1.2 mmol, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is expected to be complete within a few hours.

  • Upon completion, pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-nitrophenyl)piperidine.

Visualizations

The following diagrams illustrate the key mechanistic and logical aspects of the SNAr reactions discussed.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Attack on ipso-carbon Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of a two-step SNAr reaction.

Reactivity_Comparison Reactivity SNAr Reactivity p_Fluoro p-Fluoronitrobenzene (Very High) Reactivity->p_Fluoro para -NO₂ (Resonance) o_Fluoro o-Fluoronitrobenzene (High) Reactivity->o_Fluoro ortho -NO₂ (Resonance) m_Halo This compound (Very Low) Reactivity->m_Halo meta -NO₂ (No Resonance) m_Fluoro m-Fluoronitrobenzene (Very Low) Reactivity->m_Fluoro meta -NO₂ (No Resonance)

Caption: Logical relationship of SNAr reactivity.

Experimental_Workflow Start Start Dissolve Dissolve Aryl Halide in Anhydrous Solvent Start->Dissolve AddReagents Add Nucleophile and Base (if needed) Dissolve->AddReagents React Stir at Appropriate Temperature AddReagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Obtain Pure Product Purify->End

Caption: General experimental workflow for SNAr reactions.

A Comparative Guide to Regioselectivity in Cross-Coupling of 1,3,5-Trisubstituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the myriad of available substrates, 1,3,5-trisubstituted benzenes present a unique challenge and opportunity for regioselective cross-coupling reactions. The inherent symmetry and electronic nature of these molecules demand a nuanced understanding of catalytic systems to achieve desired isomeric products. This guide provides an objective comparison of the performance of common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—in the context of 1,3,5-trisubstituted benzenes, supported by experimental data from the literature.

Factors Influencing Regioselectivity

The regiochemical outcome of cross-coupling reactions on 1,3,5-trisubstituted benzenes is a delicate interplay of electronic effects, steric hindrance, and the nature of the catalytic system employed. The three reactive positions on the benzene (B151609) ring are electronically and sterically influenced by the existing substituents, which can lead to selective or non-selective reactions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents at the 1, 3, and 5 positions significantly influences the reactivity of the remaining C-H or C-X (X = halide, triflate) bonds. In general, electron-deficient sites are more reactive towards oxidative addition in many palladium-catalyzed cross-coupling reactions.

  • Steric Hindrance: The size of the substituents can dictate the accessibility of the adjacent reactive sites to the bulky catalyst-ligand complex. Less sterically hindered positions are generally favored.

  • Directing Groups: The presence of a coordinating group at one of the substituent positions can direct the catalyst to a specific ortho-position, overriding the inherent electronic and steric biases.

  • Catalyst and Ligands: The choice of the transition metal catalyst (e.g., palladium, nickel) and the ancillary ligands plays a crucial role in modulating the reactivity and selectivity of the cross-coupling reaction.

Regioselectivity_Factors Factors Influencing Regioselectivity in Cross-Coupling of 1,3,5-Trisubstituted Benzenes cluster_substrate Substrate Properties cluster_catalyst Catalytic System Electronic Effects Electronic Effects Regioselective Product Regioselective Product Electronic Effects->Regioselective Product Steric Hindrance Steric Hindrance Steric Hindrance->Regioselective Product Directing Groups Directing Groups Directing Groups->Regioselective Product Catalyst (Pd, Ni) Catalyst (Pd, Ni) Catalyst (Pd, Ni)->Regioselective Product Ligands Ligands Ligands->Regioselective Product Additives/Base Additives/Base Additives/Base->Regioselective Product

Caption: Key factors determining the regiochemical outcome in cross-coupling reactions of 1,3,5-trisubstituted benzenes.

Performance Comparison of Cross-Coupling Reactions

The following tables summarize quantitative data from the literature for Suzuki-Miyaura and Sonogashira cross-coupling reactions on 1,3,5-trisubstituted benzenes. Data for Heck reactions on this specific substrate class with clear regioselectivity reporting is less common in the literature.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboranes and organic halides or triflates. In the case of polyhalogenated benzenes, the selectivity is often governed by the relative reactivity of the C-X bonds (I > Br > Cl).

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Tribromobenzenes with Phenylboronic Acid

SubstrateCatalystBaseSolventProduct(s)Selectivity (mono:di:tri)
1,3,5-TribromobenzenePd(OAc)₂K₃PO₄Toluene/H₂OMono-, Di-, and Triphenylated25 : 55 : 20
1,2,3-TribromobenzenePd(OAc)₂K₃PO₄Toluene/H₂OMono-, Di-, and Triphenylated20 : 60 : 20

Data compiled from a study investigating selectivity in Suzuki-Miyaura reactions of polyhalogenated benzenes.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.

Table 2: Regioselective Sonogashira Coupling of a 1,3,5-Trisubstituted Benzene Derivative

SubstrateAlkyneCatalystCo-catalystBaseSolventProductYield
1,3,5-Tris(4-bromophenyl)benzenePhenylacetylenePdCl₂(PPh₃)₂CuITriethylamineToluene1,3,5-Tris(4-(phenylethynyl)phenyl)benzeneHigh

This reaction is reported to proceed to the trisubstituted product, indicating successful coupling at all three positions. The primary focus of the study was on materials synthesis rather than a detailed analysis of mono- vs. di- vs. tri-coupling selectivity under varying conditions.

Experimental Protocols

General Procedure for Sonogashira Coupling of Aryl Halides

This protocol is a representative example for conducting a Sonogashira cross-coupling reaction.[1]

Materials:

  • Aryl halide (1 mmol)

  • Terminal alkyne (1.1 mmol)

  • Pd/CuFe₂O₄ nanocatalyst (3 mol%)

  • K₂CO₃ (4 mmol)

  • Ethanol (B145695) (4 mL)

Procedure:

  • To a reaction flask, add the aryl halide (1 mmol), terminal alkyne (1.1 mmol), Pd/CuFe₂O₄ nanocatalyst (3 mol %), and K₂CO₃ (4 mmol).

  • Add ethanol (4 mL) to the flask.

  • The reaction mixture is stirred under aerobic conditions and heated to 70 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (B1210297) and deionized water.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography.

Representative Procedure for Suzuki-Miyaura Coupling of an Aryl Halide

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Na₂CO₃ solution

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and arylboronic acid (1.2 equiv) in toluene.

  • Add the 2M Na₂CO₃ solution.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst (0.03 equiv) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

The regioselective cross-coupling of 1,3,5-trisubstituted benzenes is a challenging yet crucial transformation in organic synthesis. The choice of the cross-coupling reaction, catalytic system, and reaction conditions must be carefully considered to achieve the desired regiochemical outcome. While Suzuki-Miyaura and Sonogashira couplings have been demonstrated on this class of substrates, a deeper understanding and more comparative studies are needed to fully exploit their synthetic potential. The development of new catalytic systems with enhanced selectivity will undoubtedly pave the way for more efficient and predictable syntheses of complex molecules based on the 1,3,5-trisubstituted benzene scaffold.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-3-chloro-5-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-Bromo-3-chloro-5-nitrobenzene as a hazardous chemical. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Halogenated nitroaromatic compounds require careful management as hazardous waste. The primary recommended disposal method for compounds like this compound is incineration at a licensed hazardous waste facility.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Key Safety and Disposal Information

While some safety data sheets may classify this compound as not hazardous, it is best practice to handle it as a hazardous substance due to its chemical structure and the known risks of similar halogenated nitroaromatic compounds. Information for the closely related compound, 1-Bromo-3-nitrobenzene, is provided below as a conservative safety measure.

PropertyData
Chemical Name This compound
CAS Number 219817-43-3
Molecular Formula C₆H₃BrClNO₂
Physical Appearance Yellow crystalline solid
Solubility Hardly soluble in water, soluble in organic solvents like ethanol.[3]
GHS Hazard Pictogram (Assumed) GHS07 (Exclamation Mark)
GHS Signal Word (Assumed) Warning
Hazard Statements (Assumed) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Note: Hazard information is based on structurally similar compounds as a precautionary measure.

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the step-by-step process for collecting and disposing of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing paper, and filter paper, must be collected in a dedicated hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

  • Compatibility: Do not mix halogenated organic waste with other waste streams like acids, bases, or oxidizers unless you are certain of their compatibility.[1]

2. Waste Container Management:

  • Labeling: Before use, affix a hazardous waste label to the container. The label should include the full chemical name ("this compound"), concentration, and associated hazards.[2]

  • Closure: Keep the waste container securely closed except when adding waste.

  • Capacity: Do not fill the container beyond 90% capacity to allow for expansion.[1]

  • Storage: Store the waste container in a designated satellite accumulation area with secondary containment.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Waste material must be disposed of in accordance with all national and local regulations.

Accidental Spill Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, for larger spills, respiratory protection.

  • Containment: Contain the spill using an inert absorbent material such as sand or vermiculite.[1]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., gloves, filter paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures) is_solid->liquid_waste Liquid collect_solid Place in dedicated 'Halogenated Solid Waste' container solid_waste->collect_solid collect_liquid Pour into dedicated 'Halogenated Liquid Waste' container liquid_waste->collect_liquid container_management Manage Waste Container: - Keep closed - Do not overfill - Store in secondary containment collect_solid->container_management collect_liquid->container_management final_disposal Arrange for pickup by EHS or licensed disposal company for incineration container_management->final_disposal spill Accidental Spill spill_procedure Follow Spill Protocol: 1. Evacuate 2. Wear PPE 3. Contain 4. Collect 5. Decontaminate 6. Report spill->spill_procedure

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-3-chloro-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-3-chloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 219817-43-3), a halogenated nitroaromatic compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for safe handling and storage.

PropertyValue
CAS Number 219817-43-3
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol [1]
Appearance Yellow crystalline solid[2]
Odor Pungent[2]
Melting Point 81.2 °C
Boiling Point 268.8 ± 20.0 °C (Predicted)
Density 1.827 ± 0.05 g/cm³ (Predicted)
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide.[2]
Stability Sensitive to light, heat, and oxygen.[2]
Occupational Exposure Limits

Specific Occupational Exposure Limits (OELs) for this compound have not been established. However, due to its structural similarity to other halogenated nitroaromatic compounds, a conservative approach is warranted. For reference, the OELs for related compounds are provided below. It is crucial to handle this compound with the assumption that it is highly toxic.

CompoundExposure LimitOrganization
p-Chloronitrobenzene1 mg/m³ (PEL, 8-hour TWA)OSHA[3]
p-Chloronitrobenzene0.64 mg/m³ (TLV, 8-hour TWA)ACGIH[3]
Chloronitrobenzenes (mixed isomers)1 mg/m³ (PEL, 8-hour TWA)OSHA[1]

Note: PEL = Permissible Exposure Limit, TLV = Threshold Limit Value, TWA = Time-Weighted Average. A skin notation for these compounds indicates that skin absorption is a significant route of exposure.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly. All handling of this compound must be performed within a fume hood.

  • PPE Availability: Confirm that all required Personal Protective Equipment (PPE) is available and in good condition.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a face shield for comprehensive protection.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended to provide an adequate barrier. Inspect gloves for any signs of degradation before use and change them immediately if contaminated.

  • Body Protection: A chemical-resistant laboratory coat should be worn.

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory.

3. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in a containment device within the fume hood to prevent dust dispersal.

  • Transfers: Use appropriate tools, such as spatulas, to avoid direct contact during transfers.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent the release of vapors and protect it from light and heat.[2]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area and any equipment that came into contact with the chemical.

  • PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels, and contaminated spill cleanup materials) must be placed in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, labeled, and sealed waste container for "Halogenated Organic Liquids." Do not mix with non-halogenated or other incompatible waste streams.

2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight. The containers must be kept closed except when adding waste.

  • Secondary Containment: Place waste containers in secondary containment to prevent spills.

3. Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated nitroaromatic compounds.

  • Waste Pickup: Arrange for the pickup of the hazardous waste by a certified waste disposal contractor as per your institution's procedures. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe Proceed sub_prep Risk Assessment Verify Fume Hood Ready Spill Kit prep->sub_prep handling Chemical Handling (in Fume Hood) ppe->handling Proceed sub_ppe Goggles & Face Shield Lab Coat Double Gloves ppe->sub_ppe decon Decontamination handling->decon Experiment Complete waste Waste Disposal handling->waste During Experiment sub_handling Weighing Transferring Keep Container Closed handling->sub_handling decon->waste Generate Waste sub_decon Clean Work Area Clean Equipment decon->sub_decon post Post-Handling waste->post Waste Secured sub_waste Segregate Halogenated Waste Label Container Store Securely waste->sub_waste post->prep New Experiment sub_post Remove PPE Wash Hands post->sub_post

Caption: Workflow for the safe handling of this compound.

References

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